SB-219994
Description
Properties
CAS No. |
177785-17-0 |
|---|---|
Molecular Formula |
C21H21F3N2O5 |
Molecular Weight |
438.4 |
IUPAC Name |
(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)13-30-18(20(27)28)11-14-5-7-15(8-6-14)29-10-9-25-12-19-26-16-3-1-2-4-17(16)31-19/h1-8,18,25H,9-13H2,(H,27,28)/t18-/m0/s1 |
InChI Key |
QKRDCLQWEHDDOR-SFHVURJKSA-N |
SMILES |
O=C(O)[C@@H](OCC(F)(F)F)CC1=CC=C(OCCNCC2=NC3=CC=CC=C3O2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-219994; SB219994; SB 219994. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SB-219994 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-219994 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in a variety of cellular processes within the central nervous system. This guide elucidates the mechanism of action of this compound in neurons, focusing on its role as a competitive inhibitor of ATP binding to p38 MAPK, and its subsequent effects on downstream signaling pathways that govern neuroinflammation, neuronal apoptosis, and synaptic plasticity. By targeting the p38α and p38β isoforms, this compound offers a therapeutic potential for neurodegenerative diseases and other neurological disorders characterized by aberrant p38 MAPK activity. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: p38 MAPK Inhibition
This compound functions as a highly selective, cell-permeable inhibitor of the p38 MAP kinase family, with a particular affinity for the p38α and p38β2 isoforms. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of p38. This prevents the phosphorylation of downstream substrates, thereby attenuating the cellular stress and inflammatory responses mediated by this pathway.
Quantitative Data on p38 MAPK Inhibition
| Parameter | Value | Target | Assay System |
| IC50 | 50 nM | p38α (SAPK2a) | Cell-free |
| IC50 | 100 nM | p38β2 (SAPK2b) | Cell-free |
| Kd | 38 nM | Recombinant human p38 | Cell-free |
Upstream Activation and Downstream Consequences of p38 MAPK Signaling in Neurons
The p38 MAPK signaling cascade is a tiered pathway initiated by a variety of extracellular stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity. In neurons, activation of p38 MAPK is primarily mediated by the dual phosphorylation of threonine and tyrosine residues within its activation loop by upstream MAP kinase kinases (MKKs), namely MKK3 and MKK6. These, in turn, are activated by MAP kinase kinase kinases (MKKKs) such as ASK1 and TAK1.
Once activated, p38 MAPK phosphorylates a diverse array of downstream targets, leading to a range of cellular responses.
Key Downstream Targets and Cellular Processes Modulated by this compound in Neurons:
-
Neuroinflammation: Activated microglia and astrocytes release pro-inflammatory cytokines like TNF-α and IL-1β, which can activate the p38 MAPK pathway in neurons. This compound, by inhibiting p38 MAPK, can suppress the production and signaling of these cytokines, thereby reducing neuroinflammation.
-
Neuronal Apoptosis: The p38 MAPK pathway is a critical regulator of neuronal apoptosis. In response to stressors, activated p38 MAPK can phosphorylate and activate transcription factors that drive the expression of pro-apoptotic genes. This compound has been shown to exert neuroprotective effects by inhibiting this pathway.
-
Synaptic Plasticity: p38 MAPK plays a role in synaptic plasticity, particularly in long-term depression (LTD). Inhibition of p38 MAPK by this compound can modulate synaptic strength and plasticity, which has implications for learning and memory.
-
Cytoskeletal Dynamics: A key substrate of p38 MAPK in neurons is the microtubule-associated protein Tau. Hyperphosphorylation of Tau by p38 MAPK can contribute to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound can potentially mitigate this pathological process.
Signaling Pathways and Experimental Workflows
The p38 MAPK Signaling Cascade in Neurons
Caption: p38 MAPK signaling cascade in neurons.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for neuroprotection assessment.
Detailed Experimental Protocols
Primary Neuronal Culture
-
Source: Hippocampal or cortical tissue from embryonic day 18 (E18) rat pups.
-
Dissociation: Tissues are dissected and enzymatically dissociated using trypsin.
-
Plating: Dissociated neurons are plated on poly-D-lysine-coated culture plates or coverslips.
-
Media: Neurons are maintained in a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B-27.
-
Maintenance: Cultures are maintained at 37°C in a humidified 5% CO2 incubator, with partial media changes every 3-4 days.
Neuronal Apoptosis Assay (TUNEL Staining)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Culture primary neurons as described in 4.1.
-
Induce apoptosis using a known apoptotic stimulus (e.g., staurosporine).
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Counterstain nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.
-
Microglial Cytokine Release Assay
-
Principle: This assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia in response to inflammatory stimuli and the inhibitory effect of this compound.
-
Procedure:
-
Isolate primary microglia from neonatal rat or mouse brains.
-
Plate microglia in culture wells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
p38 MAPK Activity Assay
-
Principle: This assay measures the kinase activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.
-
Procedure:
-
Lyse neuronal cells treated with or without this compound and an appropriate stimulus.
-
Immunoprecipitate p38 MAPK from the cell lysates using an anti-p38 antibody.
-
Perform an in vitro kinase reaction by incubating the immunoprecipitated p38 MAPK with a specific substrate (e.g., ATF-2) and ATP.
-
Detect the phosphorylation of the substrate using a phospho-specific antibody via Western blotting or ELISA.
-
Conclusion and Future Directions
This compound represents a valuable research tool and a potential therapeutic lead for neurological disorders where p38 MAPK-mediated signaling is dysregulated. Its ability to potently and selectively inhibit p38α and p38β isoforms allows for the targeted modulation of neuroinflammation, neuronal apoptosis, and synaptic plasticity. Further research is warranted to fully elucidate its therapeutic potential in various neurodegenerative disease models and to translate these preclinical findings into clinical applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in neuronal function and dysfunction.
Unraveling the Role of SB-219994 as a T-type Calcium Channel Antagonist: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels are critical mediators of cellular signaling, playing a pivotal role in a myriad of physiological processes. Among these, the T-type (transient) calcium channels, encoded by the CaV3 family of genes (CaV3.1, CaV3.2, and CaV3.3), have emerged as significant therapeutic targets for a range of disorders, including epilepsy, neuropathic pain, and cardiovascular diseases. Their low-voltage activation and distinct biophysical properties make them key regulators of neuronal excitability and pacemaking activity. The quest for selective and potent T-type calcium channel antagonists has led to the investigation of various chemical scaffolds. This technical guide focuses on the emerging role of quinazolinone-based compounds as T-type calcium channel antagonists, a class of molecules that has shown significant promise in preclinical studies. While direct public information on a specific compound designated "SB-219994" as a T-type calcium channel antagonist is not available in the current scientific literature, this guide will delve into the broader class of quinazolinone derivatives that have been extensively studied for this activity.
The Quinazolinone Scaffold: A Promising Pharmacophore for T-type Channel Blockade
Recent drug discovery efforts have identified the quinazolinone core as a valuable scaffold for the development of potent and selective T-type calcium channel antagonists. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions of the quinazolinone ring system can significantly influence potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
Quinazolinone-based antagonists are believed to exert their inhibitory effects on T-type calcium channels through direct interaction with the channel protein. While the precise binding site is still under investigation, it is hypothesized that these compounds stabilize the inactivated state of the channel, thereby reducing the number of channels available to open in response to membrane depolarization. This state-dependent block is a desirable characteristic for therapeutic agents, as it allows for preferential targeting of hyperactive neurons, a hallmark of conditions like epilepsy and neuropathic pain.
Quantitative Analysis of Quinazolinone-Based T-type Antagonists
To facilitate a clear comparison of the potency of various quinazolinone derivatives, the following table summarizes key quantitative data from published studies. It is important to note that these values are representative of the compound class and are not specific to "this compound" due to the absence of public data for this specific molecule.
| Compound Class | Target Channel(s) | IC50 (µM) | Assay Conditions | Reference |
| 4,4-Disubstituted Quinazolin-2-ones | T-type (CaV3.x) | 0.1 - 5 | Whole-cell patch clamp, HEK-293 cells | [1] |
| Dioxoquinazoline Carboxamides | T-type (CaV3.x) | ~1.5 | Whole-cell patch clamp, HEK-293 cells | [2] |
Experimental Protocols for Characterizing T-type Calcium Channel Antagonists
The evaluation of novel T-type calcium channel antagonists involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard method for directly measuring the effect of a compound on the function of ion channels.
Objective: To determine the potency and mechanism of inhibition of a test compound on T-type calcium channels.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the desired human T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH. Barium (Ba2+) is often used as the charge carrier to avoid calcium-dependent inactivation.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 GTP, with the pH adjusted to 7.2 with CsOH.
-
The whole-cell configuration of the patch-clamp technique is established.
-
T-type currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.
-
The test compound is applied at various concentrations through the perfusion system.
-
The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration, and the IC50 value is calculated by fitting the data to the Hill equation.
In Vivo Models of Efficacy
Objective: To assess the therapeutic potential of a T-type calcium channel antagonist in animal models of disease.
1. Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model:
Purpose: To evaluate the anti-epileptic activity of a compound.[3]
Procedure:
-
Adult male GAERS are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.
-
After a recovery period, baseline EEG is recorded to determine the frequency and duration of spontaneous spike-and-wave discharges (SWDs), which are the hallmark of absence seizures.
-
The test compound is administered (e.g., orally or intraperitoneally) at various doses.
-
EEG is continuously recorded for several hours post-administration.
-
The number and total duration of SWDs are quantified and compared to the baseline and vehicle-treated control groups.
2. Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):
Purpose: To evaluate the analgesic effects of a compound.
Procedure:
-
Neuropathic pain is induced in rats or mice by loosely ligating the sciatic nerve (CCI model).
-
After a post-operative period to allow for the development of pain behaviors, baseline sensitivity to mechanical stimuli (mechanical allodynia) is assessed using von Frey filaments.
-
The test compound is administered at various doses.
-
Mechanical withdrawal thresholds are measured at different time points after drug administration.
-
An increase in the withdrawal threshold indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to T-type calcium channel function and the workflow for antagonist characterization.
Caption: Mechanism of T-type calcium channel inhibition by quinazolinone antagonists.
Caption: Drug discovery workflow for T-type calcium channel antagonists.
Conclusion and Future Directions
The development of selective T-type calcium channel antagonists holds immense therapeutic promise. The quinazolinone scaffold has proven to be a versatile and fruitful starting point for the design of potent modulators of these channels. While the specific compound "this compound" remains uncharacterized in the public domain, the broader class of quinazolinone derivatives continues to be an active area of research. Future work will likely focus on elucidating the precise molecular determinants of binding and selectivity, as well as advancing the most promising candidates into clinical development for the treatment of epilepsy, neuropathic pain, and other neurological and cardiovascular disorders. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals engaged in this exciting field.
References
- 1. Discovery and expanded SAR of 4,4-disubstituted quinazolin-2-ones as potent T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel T-type calcium channel blockers: dioxoquinazoline carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of SB-219994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific in vitro characterization data for the compound designated SB-219994. Given the limited information, this document provides a comprehensive technical guide on the in vitro characterization of SB-203580 , a closely related and extensively studied p38 MAP kinase inhibitor. The methodologies and data presented herein serve as a representative example and a valuable resource for researchers interested in the preclinical evaluation of p38 MAPK inhibitors.
Introduction
SB-203580 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This guide details the essential in vitro assays and methodologies for the comprehensive characterization of p38 MAPK inhibitors like SB-203580.
Quantitative Data Summary
The following tables summarize the key quantitative data for SB-203580 from various in vitro assays.
Table 1: Binding Affinity and Potency of SB-203580
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | p38α (SAPK2a) | 50 nM | Kinase Assay | [1] |
| IC₅₀ | p38β₂ (SAPK2b) | 500 nM | Kinase Assay | [1] |
| Kᵢ | p38 | 21 nM | Kinase Assay | [3] |
| IC₅₀ | IL-10 Production | 0.1 µM | Cell-based Assay (WEHI 274.3 cells) | [3] |
| IC₅₀ | T-cell Proliferation | 3-5 µM | Cell-based Assay (Primary human T cells) | [3] |
| IC₅₀ | RK (p38 homologue) | 0.6 µM | In vitro Kinase Assay | [4] |
Table 2: Kinase Selectivity Profile of SB-203580
| Kinase | IC₅₀ | Fold Selectivity vs. p38α | Reference |
| LCK | >10 µM | >200-fold | [1] |
| GSK3β | >10 µM | >200-fold | [1] |
| PKBα | >10 µM | >200-fold | [1] |
| JNK | No significant inhibition | High | [1] |
| ERK | No significant inhibition | High | [5] |
Experimental Protocols
p38 MAPK Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the kinase activity of p38 MAPK.
Methodology:
-
Reagents and Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF2 (Activating Transcription Factor 2) as substrate
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
SB-203580 (or test compound) at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant p38α enzyme, and the ATF2 substrate.
-
Add serial dilutions of SB-203580 or the test compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the ATF2 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Cellular Assay for Cytokine Inhibition
This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Methodology:
-
Cell Line:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
-
Reagents and Materials:
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) as a stimulant
-
SB-203580 (or test compound) at various concentrations
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α or IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of SB-203580 or the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC₅₀ value.
-
Western Blot Analysis of p38 MAPK Phosphorylation
This method assesses the compound's effect on the phosphorylation state of p38 MAPK, an indicator of its activation.
Methodology:
-
Cell Line and Treatment:
-
Use a relevant cell line (e.g., HeLa, A549) that shows robust p38 MAPK activation upon stimulation.
-
Treat cells with a stimulant (e.g., anisomycin, UV radiation, or inflammatory cytokines) in the presence or absence of SB-203580.
-
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
-
Quantify the band intensities to determine the relative levels of p38 MAPK phosphorylation.
-
Visualizations
Caption: p38 MAPK Signaling Pathway and Site of Inhibition by SB-203580.
Caption: Experimental Workflow for a Cell-Based Cytokine Inhibition Assay.
References
- 1. SB203580 | Small Molecules | Captivate Bio [captivatebio.com]
- 2. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
Technical Guide: Discovery and Synthesis of Pyridinylimidazole-Based p38 MAPK Inhibitors
Disclaimer: Extensive research did not yield any information on a compound designated "SB-219994." It is highly probable that this is a typographical error. This guide will focus on the closely related and extensively documented pyridinylimidazole p38 MAPK inhibitors, SB-203580 and SB-202190, developed by SmithKline Beecham (SB). These compounds are seminal in the study of p38 MAPK signaling.
Introduction: The Discovery of a New Class of Anti-Inflammatory Agents
The discovery of the pyridinylimidazole class of compounds in the early 1990s by SmithKline Beecham marked a significant milestone in the field of signal transduction and inflammation research. These compounds were the first to be identified as potent and selective inhibitors of the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical signaling cascade that responds to cellular and environmental stresses, including inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[2][3] By regulating the production of these cytokines, p38 MAPK plays a pivotal role in inflammatory diseases.
The seminal compound from this series, SB-203580, and its close analog, SB-202190, have become indispensable tools for dissecting the physiological and pathological roles of the p38 MAPK pathway.[2] Their high specificity and cell permeability have allowed researchers to probe the involvement of p38 MAPK in a multitude of cellular processes, including inflammation, apoptosis, cell cycle regulation, and cellular differentiation.
Mechanism of Action: Competitive Inhibition of p38 MAPK
SB-203580 and its analogs function as ATP-competitive inhibitors of p38 MAPK, specifically targeting the α and β isoforms.[4] The crystal structure of p38 MAPK in complex with a pyridinylimidazole inhibitor revealed that the compound binds to the ATP-binding pocket of the kinase.[5] This binding prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. A key finding is that these inhibitors block the catalytic activity of p38 MAPK but do not impede its activation by upstream kinases (MKK3/6) through phosphorylation at Thr180 and Tyr182.[2][3]
Signaling Pathway of p38 MAPK and Inhibition by SB-203580
Caption: p38 MAPK signaling cascade and the inhibitory action of SB-203580.
Synthesis Pathway
The synthesis of pyridinylimidazole-based p38 MAPK inhibitors like SB-203580 generally involves the construction of the core trisubstituted imidazole ring. While specific, proprietary synthesis routes for individual SB compounds are not always publicly detailed, the general chemical literature points to multi-step processes. One common approach involves the reaction of a substituted glyoxal with an appropriate aldehyde and ammonia source to form the imidazole ring, followed by further modifications to introduce the pyridine and phenyl groups.
A generalized synthetic approach for analogous structures, such as 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, which are analogs of the pyridinylimidazole inhibitors, has been described.[6][7] This suggests that the synthesis of these complex heterocyclic structures often involves the sequential building of the core ring system followed by the addition of the various functional side chains.
Quantitative Data
The inhibitory potency of SB-203580 and SB-202190 has been quantified in numerous studies. The following tables summarize key quantitative data for these compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 / Ki | Assay Conditions |
| SB-203580 | p38α MAPK | IC50: 0.3-0.5 µM | THP-1 cells[8] |
| SB-203580 | p38β MAPK | - | Inhibits α and β isoforms[9] |
| SB-203580 | p38-MAPK | Ki: 21 nM | ATP-competitive inhibition[10] |
| SB-202190 | p38α MAPK | IC50: 50 nM | Cell-free assay |
| SB-202190 | p38β MAPK | IC50: 100 nM | Cell-free assay[6] |
| SB-203580 | SAPK/JNK | IC50: 3-10 µM | -[8] |
| SB-203580 | PKB/Akt | IC50: 3-5 µM | -[8] |
Table 2: Cellular Activity
| Compound | Cell Line | Effect | IC50 / Concentration |
| SB-203580 | MDA-MB-231 (human breast cancer) | Inhibition of proliferation | IC50: 85.1 µM[10][11] |
| SB-202190 | MDA-MB-231 (human breast cancer) | Inhibition of proliferation | IC50: 46.6 µM[11] |
| SB-203580 | WEHI 274.3 (monocytic) | Inhibition of IL-10 production | IC50: 0.1 µM[10] |
| SB-203580 | Primary human T cells, murine CT6 T cells, BAF F7 B cells | Prevention of IL-2-induced proliferation | IC50: 3-5 µM[10] |
| SB-203580 | THP-1 (human macrophage-like) | Reduction of Ebola virus replication | IC50: 8.21 µM[12] |
| SB-202190 | THP-1 (human macrophage-like) | Reduction of Ebola virus replication | IC50: 4.73 µM[12] |
| SB-202190 | Human monocyte-derived dendritic cells | Reduction of Ebola virus replication | IC50: 2.67 µM[12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of SB-203580.
Protocol 1: General Cell Culture Inhibition Assay
This protocol provides a general framework for treating cultured cells with SB-203580 to inhibit p38 MAPK activity.
Materials:
-
SB-203580 powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HeLa, A549, MDA-MB-231)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of SB-203580 (e.g., 10 mM) by dissolving the lyophilized powder in DMSO.[3] For instance, to make a 10 mM stock from 5 mg of SB-203580 (MW: 377.4 g/mol ), resuspend it in 1.32 ml of DMSO.[3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to prevent degradation from multiple freeze-thaw cycles.[3] Protect the solution from light.[3]
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Pre-treatment: Before stimulating the cells (if applicable), pre-treat them with SB-203580. A common working concentration is 1-10 µM.[4] Dilute the stock solution in a serum-free or complete cell culture medium to the final desired concentration. For many applications, a pre-incubation period of 1 to 2 hours is recommended.[3]
-
Stimulation (Optional): If studying the effect of the inhibitor on a stimulated pathway, add the stimulus (e.g., anisomycin, LPS, TNF-α) after the pre-incubation period.
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 48 hours), depending on the specific endpoint being measured.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as immunoblotting for phosphorylated p38 MAPK substrates, qRT-PCR for gene expression analysis, or cell viability assays.[13]
Protocol 2: In Vitro p38 MAPK Inhibition Assay (High-Throughput Screening Format)
This protocol outlines a method for quantifying the inhibitory effect of compounds on p38 MAPK activation in a 96-well plate format.
Materials:
-
HeLa or A549 cells
-
Growth medium
-
96-well plates
-
SB-203580 and/or SB-202190
-
Anisomycin (p38 activator)
-
Fixation and immunostaining reagents (e.g., paraformaldehyde, primary antibody against phospho-p38, fluorescently labeled secondary antibody, Hoechst nuclear stain)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed cells (e.g., A549 or HeLa) at a density of approximately 18,000 cells/cm² in 96-well plates and culture for 48 hours.[14]
-
Compound Preparation: Prepare serial dilutions of the p38 inhibitors (e.g., SB-203580, SB-202190) in DMSO. A typical maximum concentration for the dose-response curve is 10 µM.[14]
-
Inhibitor Pre-incubation: Pre-incubate the cells with the serially diluted inhibitors for 1 hour.[14]
-
p38 Activation: Add a p38 activator, such as anisomycin (e.g., at 10 µM), to the wells and incubate for 30 minutes.[14]
-
Fixation and Staining: Fix the cells and perform immunostaining for phosphorylated p38 MAPK and stain the nuclei with Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the fluorescence intensity of phospho-p38 in the nucleus and/or cytoplasm to determine the extent of inhibition at different compound concentrations.[14]
Experimental Workflow for a Cell Migration (Wound Healing) Assay
Caption: Workflow for a wound healing assay to assess the effect of p38 MAPK inhibitors on cell migration.[11]
Conclusion
The pyridinylimidazole compounds, exemplified by SB-203580 and SB-202190, have fundamentally advanced our understanding of the p38 MAPK signaling pathway. Their discovery provided researchers with powerful tools to investigate the roles of this pathway in health and disease. While the originally queried compound, this compound, remains unidentified, the extensive body of research on its close analogs continues to drive progress in the development of novel therapies for inflammatory diseases, cancer, and other conditions where p38 MAPK signaling is dysregulated.
References
- 1. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase [journals.mums.ac.ir]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. glpbio.com [glpbio.com]
- 11. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 MAPK inhibition [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
How to dissolve and store SB-219994 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of SB-219994, a potent and selective p38 MAPK inhibitor, to ensure its stability and efficacy in experimental settings.
Compound Information
| Parameter | Information |
| IUPAC Name | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole |
| Molecular Formula | C₂₀H₁₆FN₃OS |
| Molecular Weight | 377.43 g/mol |
| Mechanism of Action | This compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] p38 MAPKs are a family of kinases that are activated by a variety of environmental stresses and inflammatory cytokines.[1] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the biological activity of this compound.
Solubility Data
For experimental use, this compound can be dissolved in the following solvents:
| Solvent | Concentration | Notes |
| DMSO | ≥19 mg/mL (≥50 mM) | Recommended for creating high-concentration stock solutions. |
| Ethanol | ≥19 mg/mL (≥50 mM) | Can be used as an alternative solvent for stock solutions. |
Note: It is recommended to warm the solution and sonicate to aid in dissolution.
Storage Protocols
Solid Compound:
-
Store at -20°C.
-
Protect from light and moisture.
-
When properly stored, the solid compound is stable for at least two years.
Stock Solutions:
-
Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from light.
-
Under these conditions, stock solutions in DMSO or ethanol are stable for several months. It is advisable to check for precipitation before use, especially after prolonged storage.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of this compound.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder. For 3.77 mg, add 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. A brief warming to 37°C may facilitate dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay
This protocol provides a general workflow for evaluating the effect of this compound in a cell-based assay. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experiment.
-
Cell Seeding: Plate cells in a suitable multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere and grow, typically for 16-24 hours, in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Remember to include a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest this compound treatment).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells with the compound for a duration determined by the specific assay and cellular response being measured.
-
Assay Endpoint Measurement: Following incubation, perform the assay to measure the desired endpoint. This could involve assessing cell viability, cytokine production, protein phosphorylation, or reporter gene activity.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway, which is inhibited by this compound. Environmental stresses and inflammatory cytokines activate upstream kinases (MAPKKKs like ASK1 and MAPKKs like MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to cellular responses.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for a cell-based experiment involving this compound.
Caption: General Workflow for a Cell-Based Assay with this compound.
References
Application Notes and Protocols for SB-219994 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-219994 is a selective antagonist of G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. These channels are critical regulators of neuronal excitability and heart rate. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to investigate the function and pharmacology of GIRK channels.
GIRK channels are activated by a variety of neurotransmitters via G-protein-coupled receptors (GPCRs). Upon receptor activation, the G-protein dissociates into Gα and Gβγ subunits. The Gβγ subunit directly binds to the GIRK channel, leading to its opening and subsequent membrane hyperpolarization. This inhibitory effect is crucial for modulating synaptic transmission and cardiac rhythm.
Data Presentation
| Parameter | Value/Range | Cell Types | Notes |
| This compound Concentration | 1 µM - 10 µM (typical starting range for screening) | Neurons, Cardiomyocytes, Heterologous expression systems (e.g., HEK293, Xenopus oocytes) | The optimal concentration should be determined empirically through a concentration-response curve. |
| GIRK Activators (for studying antagonism) | Acetylcholine (ACh), Baclofen, Adenosine, Opioids | Dependent on the expressed or endogenous GPCRs | The choice of agonist will depend on the specific GPCR coupled to the GIRK channels in the experimental preparation. |
| Typical Agonist Concentration | 10 µM - 100 µM | Dependent on the agonist and receptor | It is recommended to use a concentration that elicits a submaximal to maximal response to effectively observe antagonism. |
| Recording Configuration | Whole-cell, Perforated-patch | Neurons, Cardiomyocytes, Cultured cells | Whole-cell configuration allows for good control of the intracellular environment, while perforated-patch preserves intracellular signaling cascades. |
| Voltage Protocol | Voltage ramps or steps | - | To elicit and measure inwardly rectifying currents. A common protocol involves holding the cell at a depolarized potential (e.g., -40 mV) and applying hyperpolarizing steps or a ramp to more negative potentials (e.g., -120 mV). |
Experimental Protocols
Preparation of Solutions
a) External (Extracellular) Solution (aCSF):
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| Glucose | 10 |
-
Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.4 with NaOH and osmolarity to 300-310 mOsm with sucrose if necessary. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
b) Internal (Pipette) Solution:
| Component | Concentration (mM) |
| K-Gluconate | 140 |
| MgCl₂ | 2 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
-
Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.2-7.3 with KOH and osmolarity to 290-300 mOsm. Filter through a 0.22 µm syringe filter and store in aliquots at -20°C.
c) this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Cell Preparation
-
Cultured Cells (e.g., HEK293 expressing GIRK channels): Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Primary Neurons or Cardiomyocytes: Isolate and culture cells according to standard laboratory protocols.
-
Acute Brain or Heart Slices: Prepare 250-350 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF before recording.
Patch-Clamp Recording
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a Gigaseal: Approach a target cell with the patch pipette under positive pressure. Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage protocol to elicit GIRK currents. A typical protocol would be a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
Establish a stable baseline recording of GIRK currents.
-
To study the antagonistic effect of this compound, first apply a known GIRK channel agonist (e.g., acetylcholine or baclofen) to activate the channels.
-
Once a stable agonist-induced current is achieved, co-apply this compound at the desired concentration.
-
Record the inhibition of the agonist-induced current by this compound.
-
To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition.
-
Mandatory Visualizations
GIRK Channel Signaling Pathway
Application Notes and Protocols for Calcium Imaging Assays with SB-219994
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-219994 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as interleukin-8 (IL-8) and growth-related oncogene-α (GROα or CXCL1), play a crucial role in inflammatory responses by mediating neutrophil recruitment and activation. Upon ligand binding, CXCR2, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a key event in many cellular responses, including chemotaxis and degranulation. Calcium imaging assays provide a robust and high-throughput method to screen for and characterize CXCR2 antagonists like this compound by measuring their ability to inhibit agonist-induced calcium influx.
These application notes provide a detailed protocol for utilizing this compound in calcium imaging assays to determine its inhibitory activity on CXCR2 signaling.
Principle of the Assay
The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells expressing CXCR2. Fluo-4 AM is a cell-permeant acetoxymethyl ester that is cleaved by intracellular esterases to the membrane-impermeable form, Fluo-4. In its calcium-free form, Fluo-4 exhibits low fluorescence. Upon binding to intracellular calcium released from the endoplasmic reticulum following CXCR2 activation, the fluorescence intensity of Fluo-4 increases significantly. By pre-incubating the cells with the CXCR2 antagonist this compound, the ability of an agonist (e.g., IL-8) to induce this calcium flux can be inhibited in a dose-dependent manner. The change in fluorescence is monitored using a fluorescence plate reader or a microscope, allowing for the quantification of the antagonist's potency (e.g., IC50 value).
Signaling Pathway
Activation of CXCR2 by its chemokine ligands initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is central to the pro-inflammatory functions mediated by this receptor.
Experimental Workflow
A typical experimental workflow for assessing the inhibitory effect of this compound on CXCR2-mediated calcium mobilization involves several key steps, from cell culture to data analysis.
Application Notes and Protocols for Testing SB-219994 in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of SB-219994, a 5-HT1B receptor antagonist, in established rodent models of epilepsy. The provided protocols for the kainic acid (KA) and pentylenetetrazol (PTZ) models are detailed to ensure reproducibility and accurate assessment of the compound's potential effects on seizure activity.
Introduction to this compound and its Putative Role in Epilepsy
This compound is a selective antagonist of the serotonin 1B receptor (5-HT1B). While the direct effects of this compound on epilepsy have not been extensively reported in publicly available literature, the role of the serotonergic system, and specifically 5-HT1B receptors, in seizure modulation is an active area of research. Studies have shown that activation of postsynaptic 5-HT1B receptors can inhibit seizure spread and raise the seizure threshold in animal models. For instance, 5-HT1B receptor agonists have demonstrated anticonvulsant properties in the maximal electroshock seizure threshold (MEST) test in rats.[1][2] Conversely, the anticonvulsant effects of these agonists were blocked by the selective 5-HT1B antagonist SB-224289.[2]
This existing evidence suggests that this compound, as a 5-HT1B antagonist, may potentially lower the seizure threshold or exacerbate seizure activity. Therefore, testing this compound in well-validated animal models of epilepsy is crucial to characterize its neurological effects and determine its safety profile concerning seizure liability. The following protocols are designed to facilitate such investigations.
Signaling Pathway of 5-HT1B Receptor and Potential Impact of this compound
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately modulates neuronal excitability. By blocking this receptor, this compound is hypothesized to disinhibit this pathway, potentially leading to increased neuronal excitability.
Caption: Hypothesized signaling pathway of the 5-HT1B receptor and the antagonistic action of this compound.
Experimental Protocols
Kainic Acid (KA)-Induced Seizure Model
This model is used to induce status epilepticus and temporal lobe epilepsy.
Materials:
-
Kainic acid (KA)
-
Saline solution (sterile, 0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO, or as determined by solubility)
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Syringes and needles for injection
-
Observation chambers
-
Video recording equipment (optional but recommended)
-
EEG recording equipment (optional for detailed neurophysiological studies)
Experimental Workflow:
References
Application Notes and Protocols for Behavioral Assays in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a complex chronic pain state often resulting from nerve damage, presents a significant challenge in drug development. Preclinical evaluation of novel therapeutic agents requires robust and reproducible behavioral assays to assess their potential analgesic efficacy. This document provides detailed application notes and protocols for two standard behavioral assays used in rodent models of neuropathic pain: the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
Important Note on SB-219994: As of the latest available information, there are no published scientific studies or data on the use of this compound in behavioral assays for neuropathic pain. Therefore, the following protocols are provided as standardized methods for assessing neuropathic pain in animal models and have not been specifically validated for the compound this compound. The mechanism of action and potential efficacy of this compound in neuropathic pain are currently unknown.
Animal Models of Neuropathic Pain
A variety of animal models are utilized to induce neuropathic pain and subsequently test the efficacy of potential analgesics. The choice of model often depends on the specific research question and the clinical condition being mimicked. Common models include:
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which results in pain-like behaviors.[1]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are transected, leaving the sural nerve intact. This leads to the development of persistent mechanical and thermal hypersensitivity in the paw innervated by the spared nerve.[2]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two spinal nerves (e.g., L5 and L6), resulting in robust and long-lasting behavioral signs of neuropathic pain.[3]
-
Chemotherapy-Induced Neuropathic Pain (CINP): Administration of certain chemotherapeutic agents, such as paclitaxel, can induce a peripheral neuropathy characterized by pain.
-
Diabetic Neuropathy: This model mimics the painful neuropathy that can develop as a complication of diabetes.
Section 1: Von Frey Test for Mechanical Allodynia
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The von Frey test is the gold-standard method for assessing this endpoint in rodents.
Experimental Protocol
Objective: To determine the mechanical withdrawal threshold of the rodent hind paw in response to calibrated von Frey filaments.
Materials:
-
A set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
-
Data recording sheets or software
Procedure:
-
Acclimatization: Place each animal in a separate Plexiglas enclosure on the elevated wire mesh platform. Allow the animals to acclimate for at least 15-30 minutes before testing begins. This is a crucial step to minimize stress-induced variability.
-
Filament Application: Begin with a filament in the mid-range of forces (e.g., 2.0 g). Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend slightly. Hold the filament in place for 3-5 seconds.
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.
-
Up-Down Method (Dixon's Method):
-
If there is no response, the next filament applied should be of increasing force.
-
If there is a positive response, the next filament applied should be of decreasing force.
-
The pattern of responses is used to calculate the 50% withdrawal threshold. Testing continues until a pattern of responses is established (e.g., O-X-O-X, where 'O' is no response and 'X' is a response).
-
-
Data Analysis: The 50% paw withdrawal threshold can be calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from a lookup table based on the pattern of responses, and δ is the mean difference (in log units) between stimuli.
Data Presentation
Table 1: Representative Data for von Frey Test in a Neuropathic Pain Model
| Treatment Group | N | 50% Paw Withdrawal Threshold (g) ± SEM |
| Sham + Vehicle | 10 | 15.2 ± 1.5 |
| Neuropathic Model + Vehicle | 10 | 2.5 ± 0.4 |
| Neuropathic Model + Compound X | 10 | 8.9 ± 1.1 |
Note: This is example data and does not represent the effects of this compound.
Experimental Workflow Diagram
Caption: Workflow for the von Frey test to assess mechanical allodynia.
Section 2: Hargreaves Test for Thermal Hyperalgesia
Thermal hyperalgesia, an increased sensitivity to painful heat stimuli, is another common symptom of neuropathic pain. The Hargreaves test provides a quantitative measure of thermal nociceptive thresholds.
Experimental Protocol
Objective: To measure the latency of paw withdrawal in response to a radiant heat source.
Materials:
-
Hargreaves apparatus (e.g., Ugo Basile)
-
Plexiglas enclosures for each animal
-
Glass platform
-
Data recording system
Procedure:
-
Acclimatization: Place each animal in a separate Plexiglas enclosure on the glass platform of the Hargreaves apparatus. Allow for an acclimatization period of at least 15-30 minutes.
-
Stimulus Application: Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Initiate Trial: Start the timer and the heat source. The apparatus will direct a beam of radiant heat to the paw.
-
Response Measurement: The timer automatically stops when the animal withdraws its paw. The time from the start of the heat stimulus to paw withdrawal is the paw withdrawal latency.
-
Cut-off Time: A pre-determined cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage in the absence of a withdrawal response.
-
Testing Intervals: Allow a sufficient interval (e.g., 5 minutes) between consecutive tests on the same paw to avoid sensitization.
-
Data Analysis: The paw withdrawal latency in seconds is the primary endpoint. A decrease in paw withdrawal latency in a neuropathic pain model compared to control animals indicates thermal hyperalgesia.
Data Presentation
Table 2: Representative Data for Hargreaves Test in a Neuropathic Pain Model
| Treatment Group | N | Paw Withdrawal Latency (s) ± SEM |
| Sham + Vehicle | 10 | 12.5 ± 1.1 |
| Neuropathic Model + Vehicle | 10 | 5.3 ± 0.6 |
| Neuropathic Model + Compound Y | 10 | 9.8 ± 0.9 |
Note: This is example data and does not represent the effects of this compound.
Experimental Workflow Diagram
Caption: Workflow for the Hargreaves test to assess thermal hyperalgesia.
Section 3: Potential Signaling Pathways in Neuropathic Pain
While the specific mechanism of this compound in neuropathic pain is unknown, several signaling pathways are known to be involved in the pathogenesis of this condition. A key pathway involves the sensitization of peripheral nociceptors and central neurons in the spinal cord.
Simplified Signaling Pathway in Neuropathic Pain
Caption: Simplified signaling cascade in the development of neuropathic pain.
Conclusion
The von Frey and Hargreaves tests are fundamental behavioral assays for the preclinical assessment of mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain. The detailed protocols provided herein offer a standardized approach for evaluating the potential efficacy of novel therapeutic compounds. It is important to reiterate that while these methods are well-established, their application to the study of this compound in the context of neuropathic pain has not been reported in the scientific literature. Future research is required to determine if this compound has any activity in these models and to elucidate its potential mechanism of action.
References
Application Notes and Protocols for SB-219994 in the Study of Thalamocortical Oscillations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB-219994, a potent and selective 5-HT2C receptor antagonist, in the investigation of thalamocortical network oscillations. The protocols and data presented are based on the established pharmacology of 5-HT2C receptor antagonists and standard electrophysiological techniques. While direct studies on the effect of this compound on thalamocortical oscillations are not extensively documented in publicly available literature, its pharmacological profile strongly suggests its utility in modulating these critical brain rhythms.
Introduction to this compound
This compound is a synthetic organic compound that acts as a selective antagonist for the serotonin 5-HT2C receptor. Its high affinity and selectivity make it a valuable tool for dissecting the role of the 5-HT2C receptor in various neural circuits, including the thalamocortical system which is responsible for generating key sleep-related oscillations such as sleep spindles. The blockade of 5-HT2C receptors is hypothesized to disinhibit thalamic neurons, thereby modulating the characteristics of thalamocortical oscillations.
Quantitative Data: Binding Affinity and Selectivity
| Compound | Receptor | Affinity (pKi) | Species | Reference |
| SB-242084 | Human 5-HT2C | 9.0 | Human | [1] |
| SB-242084 | Human 5-HT2B | 7.0 | Human | [1] |
| SB-242084 | Human 5-HT2A | 6.8 | Human | [1] |
Note: A higher pKi value indicates a higher binding affinity. The data for SB-242084 demonstrates over 100-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors[2].
Proposed Mechanism of Action in Thalamocortical Circuits
Serotonergic projections from the raphe nuclei innervate the thalamus, including the thalamic reticular nucleus (TRN) and thalamocortical (TC) neurons. Activation of 5-HT2C receptors on GABAergic neurons of the TRN is thought to be excitatory, leading to increased inhibition of TC neurons. By antagonizing these 5-HT2C receptors with this compound, the inhibitory influence of the TRN on TC neurons is reduced. This disinhibition can alter the firing patterns of TC neurons and consequently modulate the generation and properties of thalamocortical oscillations, such as sleep spindles.
Experimental Protocols
The following protocols are adapted from standard in vitro electrophysiology procedures for studying thalamocortical oscillations in brain slices.
Thalamocortical Slice Preparation
This protocol describes the preparation of acute thalamocortical slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF), slicing and recording solutions (see table below)
-
Incubation chamber
Solutions:
| Solution Type | Component | Concentration (mM) |
| Slicing aCSF | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| Recording aCSF | NaCl | 126 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 1 | |
| CaCl2 | 2 |
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated slicing aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing aCSF.
-
Mount the brain onto the vibratome stage. For thalamocortical oscillations, coronal or horizontal slices containing the somatosensory cortex and the ventrobasal thalamus are ideal.
-
Cut slices at a thickness of 300-400 µm in ice-cold, carbogenated slicing aCSF.
-
Transfer the slices to an incubation chamber containing recording aCSF saturated with carbogen and maintained at 32-34°C for 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
In Vitro Electrophysiological Recording
This protocol outlines the procedure for whole-cell patch-clamp or extracellular field potential recordings from thalamocortical neurons to study the effects of this compound on spontaneous or evoked oscillations.
References
Application Note and Protocol: Measuring Downstream Effects of SB-219994 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SB-219994 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as apoptosis, cell differentiation, and cytokine production.[1][2][3] Inhibition of p38 MAPK can modulate these cellular events, making it a target of interest for therapeutic intervention in various diseases. This document provides a detailed protocol for utilizing Western blotting to measure the downstream effects of this compound by assessing the phosphorylation status of key proteins in the p38 MAPK cascade.
Signaling Pathway Overview:
The p38 MAPK pathway is a tiered kinase cascade. Typically, upstream kinases (MKK3/MKK6) dually phosphorylate p38 MAPK at Threonine 180 and Tyrosine 182, leading to its activation.[4][5] Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and transcription factors such as ATF-2.[2][4] A well-characterized substrate of MK2 is the heat shock protein 27 (HSP27).[1][4] By inhibiting p38 MAPK, this compound is expected to decrease the phosphorylation of its direct and indirect downstream targets.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Experimental Protocol: Western Blot Analysis
This protocol details the steps to assess the phosphorylation levels of p38 MAPK, MK2, and HSP27 in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (or similar p38 inhibitor, e.g., SB202190, SB203580)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
Rabbit anti-phospho-MK2 (Thr334)
-
Rabbit anti-total MK2
-
Rabbit anti-phospho-HSP27 (Ser82)
-
Rabbit anti-total HSP27
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Western Blot Experimental Workflow.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin, UV radiation, or an inflammatory cytokine) for a short period (e.g., 15-30 minutes) to induce phosphorylation. Include appropriate vehicle and positive/negative controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times to prevent dephosphorylation.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membranes can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., total p38, total MK2, total HSP27) and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The level of the phosphorylated protein should be normalized to the level of the corresponding total protein.
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
| Treatment Group | Phospho-p38 / Total p38 (Relative Intensity) | Phospho-MK2 / Total MK2 (Relative Intensity) | Phospho-HSP27 / Total HSP27 (Relative Intensity) |
| Vehicle Control | Basal Level | Basal Level | Basal Level |
| Stimulus Only | High Level | High Level | High Level |
| Stimulus + this compound (Low Conc.) | Reduced Level | Reduced Level | Reduced Level |
| Stimulus + this compound (High Conc.) | Significantly Reduced Level | Significantly Reduced Level | Significantly Reduced Level |
| This compound Only | Basal Level | Basal Level | Basal Level |
Expected Outcomes:
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of p38 MAPK, MK2, and HSP27 upon stimulation. This will be observed as a reduction in the intensity of the bands corresponding to the phosphorylated forms of these proteins in the Western blot analysis. The levels of the total proteins and the loading control should remain relatively constant across all treatment groups. These results will provide quantitative evidence of the inhibitory effect of this compound on the p38 MAPK signaling pathway.
References
- 1. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-219994 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with SB-219994, a p38 MAPK inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues faced during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may not be soluble at your target concentration in the aqueous buffer. Try a lower final concentration.
-
Increase the percentage of organic solvent: If your experimental conditions allow, increasing the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a surfactant: For some applications, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its likely low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.
Troubleshooting Guide
This section provides a structured approach to addressing solubility problems with this compound.
Solubility Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide based on common practices for similar research compounds.
| Solvent | Expected Solubility | Recommendations |
| DMSO | Likely Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10 mM to 50 mM). Store stock solutions at -20°C or -80°C. |
| Ethanol | Likely Soluble | An alternative to DMSO for stock solutions. May be preferred in some biological systems where DMSO is toxic. |
| Aqueous Buffer (e.g., PBS) | Likely Insoluble | Direct dissolution is not recommended. Dilute from a concentrated organic stock solution. The final concentration in aqueous media will be limited by the compound's aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L) (Note: The molecular weight of this compound needs to be known for this calculation.)
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility.
p38 MAPK Signaling Pathway
This compound is an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.
Caption: Inhibition of the p38 MAPK pathway by this compound.
Technical Support Center: Optimizing SB-219994 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SB-219994 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound can modulate downstream cellular processes such as inflammation, apoptosis, and cell cycle progression.
Q2: What is the recommended concentration range for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data for similar p38 MAPK inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the IC50 value for this compound?
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of p38 MAPK phosphorylation | - Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit p38 MAPK in your specific cell line. - Incorrect timing of treatment: The pre-incubation time with the inhibitor may not be sufficient. - Degraded inhibitor: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration. - Optimize the pre-incubation time with the inhibitor before stimulating the cells. A typical pre-incubation time is 1-2 hours. - Prepare a fresh stock solution of this compound and store it in small aliquots to minimize freeze-thaw cycles. |
| Cell toxicity observed at effective concentrations | - Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | - Determine the lowest effective concentration of this compound that inhibits p38 MAPK without causing significant cell death. - Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). - Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Variability in experimental results | - Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. - Inconsistent inhibitor preparation: Inaccurate pipetting or dilution of the inhibitor can lead to variable results. | - Maintain consistent cell culture practices, including seeding density and passage number. - Prepare fresh working solutions of this compound for each experiment from a reliable stock solution. - Ensure thorough mixing of the inhibitor in the culture medium. |
| Precipitation of the compound in culture medium | - Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. | - Pre-warm both the inhibitor stock solution and the culture medium to 37°C before mixing. - If precipitation occurs, sonication can be used to help redissolve the compound. - Consider using a lower concentration of the inhibitor or a different solvent if solubility issues persist. |
Experimental Protocols
Key Experiment 1: Western Blot for p38 MAPK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in response to a stimulus (e.g., lipopolysaccharide - LPS).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 30 minutes).
-
Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.
-
Key Experiment 2: Cytokine Release Assay
This protocol outlines a method to measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a relevant cell line (e.g., THP-1 monocytes).
-
Plate the cells at a suitable density in a multi-well plate.
-
-
Inhibitor and Stimulant Treatment:
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., 1 µg/mL LPS for monocytes).
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine secretion.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of the target cytokine(s) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, a multiplex immunoassay (e.g., Luminex) can be used to measure multiple cytokines simultaneously.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control to determine the inhibitory effect.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for Western Blot and Cytokine Release Assays.
Technical Support Center: Troubleshooting Off-Target Effects of SB-219994
Disclaimer: Comprehensive, publicly available quantitative kinase selectivity data for SB-219994 is limited. The following troubleshooting guide and associated data are based on the known pharmacology of the p38 MAPK pathway, information from closely related pyridinyl imidazole-based inhibitors (e.g., SB203580, SB202190), and established principles for kinase inhibitor experiments. Researchers should always validate the effects of this compound in their specific experimental system.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound, focusing on identifying and mitigating potential off-target effects.
Q1: My cells are exhibiting unexpected toxicity or a phenotype inconsistent with p38 inhibition. What is the likely cause?
A1: Unexplained cellular responses can often be attributed to off-target effects. While this compound is a p38 MAPK inhibitor, it may interact with other kinases or cellular proteins, especially at higher concentrations.
-
Potential Off-Target Kinases: Closely related pyridinyl imidazole inhibitors have been reported to affect other kinases such as c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK) pathways.[1][2][3]
-
Verification of p38 Inhibition: It is crucial to confirm that the p38 pathway is indeed inhibited at the concentration you are using. This can be achieved by performing a Western blot to assess the phosphorylation status of a direct downstream target of p38, such as MAPK-activated protein kinase 2 (MAPKAPK2).
-
Control Compounds: To differentiate between on-target and off-target effects, consider using a structurally different p38 MAPK inhibitor as a control. If the observed phenotype persists with a different inhibitor, it is more likely to be a consequence of p38 inhibition.
Q2: I have confirmed p38 pathway inhibition, but I am not observing the expected downstream biological effects. Why might this be?
A2: The intricate nature of cellular signaling can lead to outcomes that are not immediately intuitive.
-
Signaling Pathway Redundancy and Crosstalk: Cellular signaling pathways are highly interconnected. It is possible that parallel pathways are compensating for the inhibition of p38 signaling, thus masking the expected phenotype. For instance, the ERK and JNK pathways can sometimes have overlapping functions with the p38 pathway.[2][3][4]
-
Isoform-Specific Roles: There are four known isoforms of p38 MAPK: α, β, γ, and δ.[1][5] Pyridinyl imidazole inhibitors like this compound are generally most potent against the α and β isoforms.[6] The specific p38 isoforms expressed and their roles can vary between cell types. It is important to ascertain which isoforms are critical in your experimental model.
Q3: I am seeing significant variability in my results between experiments. What are the common sources of this inconsistency?
A3: Reproducibility is key in research. Inconsistent results with small molecule inhibitors often stem from issues with compound handling and experimental setup.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is prepared and stored correctly. It is typically dissolved in DMSO and should be stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles, which can lead to compound degradation. Confirm the solubility of this compound in your final cell culture medium to prevent precipitation.
-
Consistent Experimental Conditions: Maintain consistency in your cell culture practices. Factors such as cell passage number, confluency at the time of treatment, and the duration of inhibitor exposure can all influence the experimental outcome.
Q4: How can I definitively confirm that my observed phenotype is a direct result of p38 inhibition and not an off-target effect?
A4: A series of well-designed control experiments is essential to validate your findings.
-
Use of Structurally and Mechanistically Different Inhibitors: As mentioned, employing a p38 inhibitor from a different chemical class can help confirm that the observed effect is target-specific.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a mutant form of p38α or p38β that is resistant to this compound. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it strongly suggests an on-target mechanism.
-
Genetic Approaches: Utilize genetic tools such as siRNA or CRISPR/Cas9 to specifically knock down or knock out p38 isoforms. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target.[5]
-
Dose-Response Relationship: Perform a dose-response curve for this compound in your assay. A clear concentration-dependent effect is indicative of a specific interaction with a target.
Frequently Asked Questions (FAQs)
-
What is a good starting concentration for this compound in cell-based assays? Based on data from similar p38 inhibitors, a starting concentration range of 1-10 µM is often used in vitro.[6] However, the optimal concentration is cell-type and assay-dependent and should be determined empirically by conducting a dose-response experiment.
-
Which p38 isoforms does this compound inhibit? this compound belongs to the pyridinyl imidazole class of inhibitors, which are known to be most potent against the p38α and p38β isoforms.[6] Their activity against p38γ and p38δ is generally much lower.
-
How should I prepare and store stock solutions of this compound? It is recommended to dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
What are the primary off-target signaling pathways I should be aware of? Given the structural similarities to other well-characterized p38 inhibitors, it is prudent to consider potential effects on the JNK and ERK MAPK pathways, especially when using higher concentrations of the inhibitor.[1][2][3]
Quantitative Data for Related p38 Inhibitors
The following table summarizes the IC50 values for the closely related p38 MAPK inhibitors, SB203580 and SB202190. This data can provide an estimate of the expected potency and selectivity profile for this compound.
| Kinase | SB203580 IC50 (nM) | SB202190 IC50 (nM) |
| p38α | 50 - 600 | 33 - 100 |
| p38β | 50 - 600 | 33 - 100 |
| JNK2 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
Note: IC50 values can vary depending on the assay conditions. This table is intended for comparative purposes only.
Experimental Protocols
Protocol 1: Western Blotting to Verify p38 Pathway Inhibition
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the p38 pathway with an appropriate agonist (e.g., anisomycin, UV radiation) for the recommended time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MAPKAPK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total MAPKAPK2 or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: Canonical p38 MAPK signaling pathway with the point of inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Technical Support Center: Improving the In Vivo Bioavailability of SB-219994
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the poorly water-soluble compound, SB-219994.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
The primary challenge with this compound is its low aqueous solubility, which is a common issue for many drug candidates.[1] This poor solubility can lead to a slow dissolution rate in the gastrointestinal (GI) tract, limiting its absorption into the bloodstream and thus reducing its overall bioavailability.[1] Other potential factors could include first-pass metabolism and efflux transporter activity, though poor solubility is often the initial and most significant hurdle.
Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2] These can be broadly categorized as:
-
Increasing Solubility and Dissolution Rate: This involves techniques that present the drug to the GI tract in a more soluble form.
-
Altering Particle Characteristics: Modifying the physical properties of the drug substance itself can improve dissolution.
-
Enhancing Permeability: These strategies focus on improving the drug's ability to cross the intestinal membrane.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability Observed in Preclinical Animal Models.
Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal fluid.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help in selecting an appropriate formulation strategy.
-
Formulation Development:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[3] This technique disperses the drug at a molecular level within a water-soluble matrix.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][4] When these formulations come into contact with aqueous media in the gut, they form fine emulsions, which can enhance drug solubilization and absorption.[1]
-
Particle Size Reduction: Reducing the particle size of the drug through micronization or nanocrystal technology increases the surface area available for dissolution.[1][2]
-
Hypothetical In Vivo Performance of Different this compound Formulations
| Formulation Approach | Drug Loading (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Micronized) | 100 | 50 ± 12 | 4.0 | 350 ± 85 | 100 (Reference) |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 16.7 | 250 ± 45 | 1.5 | 1750 ± 320 | 500 |
| SEDDS (10% drug in lipid vehicle) | 10 | 320 ± 60 | 1.0 | 2100 ± 410 | 600 |
| Nanosuspension | 20 | 400 ± 75 | 1.0 | 2500 ± 480 | 714 |
Issue 2: Inconsistent Drug Absorption and High Inter-Individual Variability.
Possible Cause: Food effects or pH-dependent solubility of this compound. The presence of food can alter GI physiology, including pH and motility, which can affect the dissolution and absorption of a drug with pH-dependent solubility.
Troubleshooting Steps:
-
Conduct Fed vs. Fasted Animal Studies: Evaluate the oral bioavailability of your current this compound formulation in both fed and fasted animal models to determine the extent of the food effect.
-
Develop a pH-Independent Formulation:
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can often overcome pH-dependent solubility issues by maintaining the drug in a supersaturated state.[5]
-
Inclusion Complexes: Complexation with cyclodextrins can be used to increase the aqueous solubility of a drug, making its absorption less dependent on GI pH.[3]
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Hot-Melt Extrusion (HME)
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA64)
-
Plasticizer (if required, e.g., Poloxamer 188)
-
Hot-Melt Extruder
-
Grinder/Miller
-
Sieves
Methodology:
-
Premixing: Physically mix this compound and the chosen hydrophilic polymer at a predetermined ratio (e.g., 1:3 drug-to-polymer).
-
Extrusion: Feed the physical mixture into the hot-melt extruder at a controlled rate. The processing temperature should be optimized to be above the glass transition temperature of the polymer and the melting point of the drug to ensure the drug dissolves in the molten polymer.
-
Cooling and Solidification: The extrudate is cooled rapidly on a conveyor belt to solidify the amorphous dispersion.
-
Milling and Sieving: The solidified extrudate is then milled into a powder and sieved to obtain a uniform particle size distribution.
-
Characterization: The resulting solid dispersion should be characterized for drug content, amorphous nature (using techniques like DSC and PXRD), and dissolution enhancement compared to the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a reference formulation.
Materials:
-
This compound formulations (e.g., solid dispersion, SEDDS)
-
Reference formulation (e.g., aqueous suspension of micronized this compound)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Dosing gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimate animals for at least 3 days before the study. Fast the animals overnight (with free access to water) prior to dosing.
-
Dosing: Administer the this compound formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_reference) * 100%.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Key factors limiting the in vivo bioavailability of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
SB-219994 stability in different experimental buffers
Technical Support Center: SB-219994
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the p38 MAPK inhibitor, this compound, in various experimental buffers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and troubleshooting tips related to the stability and handling of this compound in experimental settings.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage and to ensure stability, it is highly recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] DMSO is a common solvent for many small organic molecules and can help prevent degradation that may occur in aqueous solutions. Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. This occurs because the compound may have low solubility in the final aqueous buffer. Here are some troubleshooting steps:
-
Initial Dilution in DMSO: Perform initial serial dilutions in DMSO to lower the concentration before adding it to your aqueous buffer.
-
Final Dilution: Add the final diluted DMSO sample to your buffer or incubation medium while vortexing or mixing to ensure rapid and even dispersion.
-
Solvent Concentration: Ensure the final concentration of DMSO in your experimental buffer is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
Microscope Check: After dilution, add a drop of the working solution onto a slide and check for precipitation under a microscope. If precipitation is still present, you may need to try a different buffer or a lower final concentration of this compound.[1]
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: Since the stability of a small molecule can be influenced by various factors such as pH, temperature, and buffer composition, it is best to determine its stability empirically under your specific experimental conditions.[3] You can perform a time-course experiment where you incubate this compound in your buffer at the experimental temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). The remaining concentration of the active compound can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the common factors that can affect the stability of this compound in aqueous buffers?
A4: Several factors can influence the stability of small molecules like this compound in aqueous solutions:
-
pH: The pH of the buffer can significantly impact the hydrolysis and degradation of a compound.[3][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to protect solutions from light, especially during long-term storage.[3][5]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[3]
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes can metabolize the compound.[3]
Q5: What are the best practices for storing and handling this compound to ensure its stability?
A5: Proper storage and handling are crucial for maintaining the integrity of this compound:[6]
-
Solid Compound: Store the solid compound at -20°C as recommended by most suppliers.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C for long-term stability.[1][2]
-
Working Solutions: Prepare fresh working solutions in your experimental buffer from the stock solution on the day of the experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by using aliquots.[1][2]
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer of interest (e.g., PBS, TRIS, Cell Culture Medium)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., Acetonitrile and water with a modifier like formic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the experimental buffer to the final working concentration to be tested.
-
Incubation: Aliquot the working solution into several autosampler vials. Place the vials in an incubator set to the desired experimental temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove one vial from the incubator and immediately place it on ice or at -20°C to stop any further degradation until analysis. The t=0 sample should be processed immediately after preparation.
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase gradient and detection wavelength to resolve and quantify this compound.
-
Inject a standard of known concentration to generate a calibration curve.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Determine the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Time (Hours) | % Remaining in PBS (pH 7.4) | % Remaining in TRIS (pH 7.4) | % Remaining in DMEM |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 95 |
| 4 | 95 | 97 | 90 |
| 8 | 90 | 94 | 82 |
| 24 | 75 | 85 | 60 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
p38 MAPK Signaling Pathway
This compound is an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[7]
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing p38 MAPK Inhibitor-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the p38 MAPK inhibitor SB-219994 and its structural analogs, SB203580 and SB202190. Given that "this compound" is not readily identifiable in scientific literature, this guide focuses on its well-characterized and commonly used counterparts to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing high levels of cell death after treating my cells with a p38 MAPK inhibitor. Is this expected?
A1: Yes, p38 MAPK inhibitors, including SB203580 and SB202190, can induce cytotoxicity, often through apoptosis. The extent of cell death is dependent on the cell line, the concentration of the inhibitor, and the duration of treatment. At lower concentrations (typically ≤10 µM), these inhibitors show minimal cytotoxicity in some cell lines, while higher concentrations (≥25 µM) are more likely to induce significant cell death[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: What is the mechanism of cytotoxicity induced by these inhibitors?
A2: The primary on-target mechanism involves the inhibition of p38 MAPK, a key regulator of cellular stress responses, which can lead to apoptosis. However, these inhibitors are also known to have off-target effects. For instance, SB202190 can induce autophagy and lysosomal biogenesis independent of p38 inhibition, which in some cases can be a pro-survival mechanism, but in others, it may lead to autophagic cell death[2][3]. The cytotoxic effect can be mediated by the activation of caspases, key enzymes in the apoptotic pathway[4].
Q3: How can I differentiate between apoptosis, necrosis, and autophagy-related cell death in my experiments?
A3: You can use a combination of assays to distinguish between different cell death mechanisms.
-
Apoptosis: Use Annexin V/PI staining to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. Caspase activity assays (e.g., for caspase-3) can also confirm the involvement of the apoptotic cascade.
-
Necrosis: Cells undergoing necrosis will be positive for PI staining but negative for Annexin V in the early stages.
-
Autophagy: Monitor the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy. However, be aware that these inhibitors can sometimes induce defective autophagy, leading to an accumulation of autophagosomes[5].
Q4: I'm seeing unexpected or inconsistent results. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Off-target effects: As mentioned, these inhibitors can affect other signaling pathways, such as PI3K/Akt/mTOR and ERK1/2, which can influence cell fate[5].
-
Cell line variability: Different cell lines exhibit varying sensitivity to these inhibitors.
-
Experimental conditions: Factors like cell density, passage number, and media composition can impact the cellular response.
-
Inhibitor stability: Ensure proper storage and handling of the inhibitor to maintain its activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Excessive Cell Death at Expected Non-Toxic Concentration | Cell line is highly sensitive. | Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the IC50 for cytotoxicity in your specific cell line. |
| Off-target effects are prominent. | Consider using a different p38 MAPK inhibitor with a distinct chemical structure to see if the effect is reproducible. Also, investigate other signaling pathways that might be affected. | |
| Incorrect concentration calculation or solvent toxicity. | Double-check all calculations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and below a toxic threshold for your cells (typically <0.5%). | |
| No Observable Effect at High Concentrations | Cell line is resistant to the inhibitor. | Confirm the expression and activity of p38 MAPK in your cell line. Consider using a positive control (e.g., a known sensitive cell line) to validate the inhibitor's activity. |
| Inhibitor has degraded. | Use a fresh stock of the inhibitor. Ensure it has been stored correctly according to the manufacturer's instructions. | |
| Results Vary Between Experiments | Inconsistent cell culture conditions. | Standardize your cell culture practice, including seeding density, passage number, and media components. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses. | |
| Induction of Autophagy Instead of Apoptosis | Off-target effect of the inhibitor. | This is a known off-target effect of compounds like SB202190[2][3]. To determine if the observed autophagy is a survival or death mechanism, use autophagy inhibitors (e.g., 3-methyladenine or chloroquine) in combination with the p38 inhibitor and assess cell viability. |
Quantitative Data
Table 1: Cytotoxic and Anti-proliferative Concentrations of SB203580 and SB202190 in Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| SB203580 | MDA-MB-231 (Human Breast Cancer) | MTT | IC50 (Cytotoxicity) | 85.1 | [1][6] |
| Human Eosinophils | Morphological Analysis | EC50 (Apoptosis) | ~2 | [5] | |
| SB202190 | MDA-MB-231 (Human Breast Cancer) | MTT | IC50 (Cytotoxicity) | 46.6 | [1][6] |
| Mouse Astrocytes | MTT | EC50 (Anti-proliferative) | 64.8 | [2] | |
| Mouse Medulloblastoma | MTT | EC50 (Anti-proliferative) | 3.006 | [2] | |
| RKO, CACO2, SW480 (Human Colon Cancer) | Colony Formation | Apoptotic Cell Death | 10 | [2] | |
| Jurkat, HeLa | Trypan Blue/PI Exclusion | Cell Death | ~50 | [4] |
Signaling Pathways and Experimental Workflows
Caption: p38 MAPK signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of the p38 MAPK inhibitor on cell viability.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the p38 MAPK inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Methodology:
-
Seed cells and treat with the desired concentrations of the p38 MAPK inhibitor for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium).
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Treat cells with the p38 MAPK inhibitor as desired. Include positive and negative controls.
-
Lyse the cells using a chilled lysis buffer provided with a commercial caspase-3 assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Autophagy Detection by LC3-II Western Blot
Objective: To assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Methodology:
-
After treating the cells with the p38 MAPK inhibitor, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel (a 12-15% gel is recommended to resolve LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. LC3-I appears at ~16-18 kDa, and LC3-II at ~14-16 kDa. An increase in the LC3-II/LC3-I ratio indicates autophagy induction. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 203580, an inhibitor of p38 mitogen-activated protein kinase, enhances constitutive apoptosis of cytokine-deprived human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SB-219994 and p38 MAPK Inhibitor Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the p38 MAPK inhibitor, SB-219994, and other compounds in its class. By addressing common challenges and providing detailed protocols, this resource aims to enhance experimental reproducibility and data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] p38 MAPK has four main isoforms: α, β, γ, and δ.[3] Most pyridinyl imidazole inhibitors, a class to which many p38 inhibitors belong, primarily target the p38α and p38β isoforms.[2] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[1]
Q2: What are the primary sources of variability in experiments with p38 MAPK inhibitors like this compound?
Variability in experiments using p38 MAPK inhibitors can arise from several factors:
-
Inhibitor Preparation and Handling: Inconsistent stock solution concentration, improper storage, and issues with solubility and stability in culture media can lead to significant variability.
-
Cell Culture Conditions: Cell density, passage number, and the presence of serum can all influence the activation state of the p38 MAPK pathway and the cellular response to inhibition.
-
Assay-Specific Parameters: Inconsistent incubation times, substrate concentrations, and antibody quality can all contribute to variable results in both biochemical and cell-based assays.
-
Off-Target Effects: At higher concentrations, some p38 MAPK inhibitors may affect other kinases or cellular processes, leading to confounding results. It is crucial to use the lowest effective concentration and include appropriate controls.
-
Isoform Specificity: The different p38 MAPK isoforms (α, β, γ, δ) have distinct tissue distributions and downstream targets. The specific isoform(s) expressed in your experimental model can influence the observed effects of an inhibitor.
Q3: How do I choose the optimal concentration of this compound for my experiment?
The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for p38 MAPK phosphorylation or a relevant downstream readout. It is advisable to use a concentration range that brackets the expected IC50 value. For cell-based assays, concentrations typically range from 0.1 µM to 10 µM.[4] It is also critical to assess cytotoxicity at your chosen concentrations to ensure that the observed effects are not due to cell death.
Q4: What are the best positive and negative controls for a p38 MAPK inhibition experiment?
-
Positive Controls:
-
Activator: A known activator of the p38 MAPK pathway, such as anisomycin, lipopolysaccharide (LPS), UV radiation, or inflammatory cytokines (e.g., TNF-α, IL-1β), should be used to induce p38 phosphorylation.[5]
-
Reference Inhibitor: A well-characterized p38 MAPK inhibitor, such as SB203580 or SB202190, can be used as a positive control for inhibition.[6]
-
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) are essential to control for any effects of the solvent itself.[4]
-
Unstimulated Control: Cells that are not treated with an activator of the p38 pathway provide a baseline for p38 phosphorylation.
-
Troubleshooting Guides
Biochemical (In Vitro) Kinase Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Non-specific binding of antibody to the plate/membrane.- Contaminated reagents.- Insufficient washing. | - Increase the concentration of blocking buffer or extend blocking time.- Use fresh, high-quality reagents.- Increase the number and duration of wash steps. |
| Low or no signal | - Inactive enzyme.- Incorrect ATP or substrate concentration.- Insufficient incubation time. | - Ensure proper storage and handling of the p38 MAPK enzyme.- Optimize ATP and substrate concentrations based on the enzyme's Km values.- Increase the incubation time for the kinase reaction. |
| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations across the plate. | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before adding to the assay plate.- Incubate plates in a temperature-controlled environment and avoid edge effects. |
Cell-Based Assays (e.g., Western Blot, ELISA, Immunofluorescence)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no inhibition by this compound | - Inhibitor is inactive or degraded.- Insufficient inhibitor concentration or incubation time.- Low cell permeability. | - Use a fresh aliquot of the inhibitor and verify its activity with a positive control.- Perform a dose-response and time-course experiment to optimize inhibitor concentration and incubation time.- If permeability is a concern, consider using a different inhibitor or a cell line with higher permeability.[2] |
| High variability in p38 phosphorylation levels | - Inconsistent cell seeding density.- Cells are at different growth phases.- Variable stimulation with the activator. | - Ensure uniform cell seeding across all wells.- Use cells at a consistent confluency and passage number.- Ensure the activator is added uniformly and for a consistent duration to all relevant wells. |
| Unexpected changes in cell morphology or viability | - Cytotoxicity of the inhibitor at the concentration used.- Off-target effects of the inhibitor. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Use a lower concentration of the inhibitor and/or compare its effects with another p38 MAPK inhibitor with a different chemical structure. |
Data Presentation
Physicochemical Properties of p38 MAPK Inhibitors
| Property | This compound (Anticipated) | SB203580 | SB202190 | General Considerations |
| Solubility | Likely soluble in DMSO. Aqueous solubility may be limited. | Soluble in DMSO. | Soluble in DMSO. | Prepare concentrated stock solutions in DMSO. For aqueous buffers and media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Test for precipitation upon dilution. |
| Stability | Stability in solution should be verified. | Generally stable when stored properly as a stock solution. Stability in aqueous media at 37°C may be limited over long incubation periods. | Similar stability profile to SB203580. | Prepare fresh dilutions from stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3] |
Comparative IC50 Values of p38 MAPK Inhibitors
| Inhibitor | Target(s) | IC50 (Cell-free assay) | IC50 (Cell-based assay) | Reference(s) |
| SB203580 | p38α/β | ~50-500 nM | 0.3-0.5 µM (THP-1 cells) | [6] |
| SB202190 | p38α/β | p38α: 50 nM, p38β: 100 nM | 46.6 µM (MDA-MB-231) | [4][6] |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM | Not specified in provided search results |
Note: IC50 values can vary significantly depending on the assay conditions (e.g., ATP concentration, substrate used) and the cell type.
Experimental Protocols
Detailed Methodology: In Vitro p38α Kinase Assay
This protocol is for a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound on purified p38α MAPK.
Materials:
-
Recombinant active p38α enzyme
-
ATF-2 (or other suitable substrate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the p38α enzyme, ATF-2 substrate, and ATP to their final working concentrations in Kinase Assay Buffer. Prepare a serial dilution of this compound in Kinase Assay Buffer, keeping the DMSO concentration constant across all dilutions.
-
Assay Setup: To the wells of a 384-well plate, add:
-
1 µL of this compound dilution or vehicle (DMSO).
-
2 µL of diluted p38α enzyme.
-
Incubate for 10-20 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detect ADP Formation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.
-
Data Analysis: Record the luminescence signal. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Detailed Methodology: Cellular p38 MAPK Phosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibition of p38 MAPK phosphorylation in cultured cells using Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
p38 MAPK activator (e.g., anisomycin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the p38 MAPK activator (e.g., anisomycin) to the wells and incubate for the optimized time (typically 15-30 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-p38 to total-p38.
Mandatory Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: Workflow for a cell-based p38 MAPK phosphorylation inhibition assay.
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
Technical Support Center: Refining SB-219994 Delivery for CNS Studies
Disclaimer: Publicly available information on the specific experimental parameters and in vivo behavior of SB-219994 is limited. This guide provides troubleshooting advice and experimental protocols based on general principles for small molecule drug delivery to the central nervous system (CNS). Researchers should adapt these guidelines based on their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound, and how might they influence its CNS delivery?
A1: Based on its chemical structure, SB-21994 has the following predicted properties:
| Property | Value | Implication for CNS Delivery |
| Molecular Weight | ~450.5 g/mol | Within the generally accepted range for passive diffusion across the blood-brain barrier (BBB) (<500 Da). |
| Predicted LogP | ~3.5 | Indicates moderate lipophilicity, which is favorable for crossing the BBB. However, high lipophilicity can also lead to non-specific binding to plasma and brain proteins. |
| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is advantageous for BBB penetration. |
| Hydrogen Bond Acceptors | 5 | A moderate number of hydrogen bond acceptors; lower numbers are generally preferred for better BBB permeability. |
| Rotatable Bonds | 11 | A higher number of rotatable bonds can be associated with lower permeability and increased non-specific binding. |
These properties suggest that this compound has a reasonable potential for CNS penetration, but its delivery may be impacted by factors such as efflux transport and non-specific binding.
Q2: What are the primary challenges I might face when trying to deliver this compound to the CNS?
A2: The main obstacles to delivering any small molecule, including this compound, to the CNS are:
-
The Blood-Brain Barrier (BBB): A tightly regulated interface that prevents most substances from entering the brain.
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) at the BBB can actively pump drugs out of the brain.
-
Poor Aqueous Solubility: Difficulty in dissolving the compound in a vehicle suitable for in vivo administration can lead to low bioavailability.
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
-
Metabolic Instability: The compound may be rapidly metabolized in the liver or at the BBB itself.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: For preclinical studies, improving solubility is crucial.[1][2] Consider the following formulation strategies:
-
Co-solvents: Use a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) and an aqueous buffer.
-
Cyclodextrins: These can encapsulate the drug to enhance its aqueous solubility.
-
Surfactants: Micelle-forming surfactants (e.g., Kolliphor EL, Tween 80) can increase solubility.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
Q4: Is this compound likely to be a substrate for P-glycoprotein (P-gp)?
A4: Without experimental data, it is difficult to definitively say. However, many lipophilic compounds are substrates for P-gp. It is highly recommended to perform an in vitro transporter assay to determine if this compound is a P-gp substrate. An efflux ratio greater than 2 in a Caco-2 or MDCK-MDR1 assay is a strong indicator of active efflux.[4]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio
| Possible Cause | Troubleshooting Step |
| Poor BBB Penetration | - Review physicochemical properties. Can they be optimized? - Consider strategies to transiently open the BBB (e.g., use of mannitol or focused ultrasound), though these are advanced techniques. |
| Active Efflux by P-gp | - Perform an in vitro P-gp substrate assay. - If it is a substrate, consider co-administration with a P-gp inhibitor (e.g., verapamil, elacridar) in preclinical models to confirm P-gp involvement.[5] |
| High Plasma Protein Binding | - Measure the free fraction of this compound in plasma. - If binding is very high (>99%), achieving therapeutic free concentrations in the brain will be challenging and may require higher doses. |
Issue 2: High Variability in Brain Concentrations Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | - Ensure the formulation is homogenous and stable. If it is a suspension, ensure it is well-mixed before each administration. - Check for precipitation of the compound in the vehicle over time. |
| Variable Administration | - Refine the administration technique (e.g., oral gavage, intravenous injection) to ensure consistent dosing. |
| Differences in Animal Metabolism | - Ensure the use of a genetically homogenous animal strain. - Consider that individual differences in metabolic enzyme activity can affect drug exposure. |
Issue 3: Poor Oral Bioavailability
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | - See FAQ Q3 for formulation strategies to improve solubility. |
| Poor Intestinal Permeability | - Perform a Caco-2 permeability assay to assess intestinal absorption. |
| First-Pass Metabolism | - If the compound is rapidly metabolized by the liver, oral bioavailability will be low. Consider alternative routes of administration, such as intravenous or intraperitoneal injection, for preclinical studies. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using Caco-2 Cells
This protocol provides a general method to assess the permeability of a compound across a cell monolayer that mimics the intestinal barrier and is often used as a surrogate for BBB permeability for initial screening.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable. The permeability of a fluorescent marker like Lucifer yellow can also be assessed.[4]
-
Dosing: Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber of the Transwell.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as HPLC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.[4]
-
Protocol 2: In Vivo CNS Penetration Study in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Formulation: Prepare this compound in a vehicle that ensures its solubility and stability.
-
Administration: Administer this compound via the desired route (e.g., intravenous tail vein injection or oral gavage).
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) after administration, anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Harvest the brain and dissect the region of interest if necessary.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.[6]
-
-
Sample Analysis: Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.[7]
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
To determine the unbound brain-to-unbound plasma ratio (Kp,uu), measure the unbound fraction in brain and plasma using equilibrium dialysis.[8]
-
Protocol 3: Quantification of this compound in Brain Tissue by HPLC-MS/MS
-
Sample Preparation:
-
To the brain homogenate, add a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank brain homogenate.
-
Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical neuroprotective signaling cascade for this compound.
Caption: Workflow for assessing the CNS penetration of this compound.
Caption: Decision tree for troubleshooting poor CNS delivery of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to SB-202190 in Cell Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the p38 MAPK inhibitor, SB-202190 (note: SB-219994 is a likely typographical error), in their cell models.
Frequently Asked Questions (FAQs)
Q1: What is SB-202190 and what is its mechanism of action?
A1: SB-202190 is a potent and selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It specifically targets the p38α and p38β isoforms by competing with ATP for its binding site on the kinase. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli, regulating processes like cell growth, differentiation, and apoptosis.
Q2: My cells have become resistant to SB-202190. What are the common mechanisms of resistance?
A2: Resistance to p38 MAPK inhibitors like SB-202190 can arise through several mechanisms:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Compensatory Signaling Pathways: Cells can develop resistance by activating alternative survival pathways to bypass the p38 MAPK blockade. Common compensatory pathways include the ERK/MAPK and PI3K/AKT signaling cascades.
-
Alterations in the Target Protein: Although less common for this class of inhibitors, mutations in the p38 MAPK protein could potentially alter the drug binding site, leading to reduced inhibitor efficacy.
Troubleshooting Guides
Problem 1: Decreased sensitivity to SB-202190 (Increased IC50)
Symptom: You observe a significant increase in the half-maximal inhibitory concentration (IC50) of SB-202190 in your cell line compared to the parental, sensitive cells.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of ABC Transporters | 1. Assess mRNA expression: Perform RT-qPCR to quantify the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2).[1][2] 2. Assess protein expression: Use Western blotting to determine the protein levels of these transporters. 3. Functional validation: Use efflux pump inhibitors (e.g., verapamil for P-gp) in combination with SB-202190 to see if sensitivity is restored. |
| Activation of Compensatory Pathways | 1. Assess pathway activation: Perform Western blot analysis to check for increased phosphorylation of key proteins in the ERK (p-ERK) and AKT (p-AKT) pathways in the resistant cells compared to sensitive cells. 2. Dual inhibition: Treat resistant cells with a combination of SB-202190 and an inhibitor of the activated compensatory pathway (e.g., an MEK inhibitor for the ERK pathway or a PI3K/AKT inhibitor) to see if sensitivity is restored. |
| Experimental Variability | 1. Confirm cell line identity: Perform cell line authentication (e.g., STR profiling). 2. Check drug integrity: Ensure the SB-202190 stock solution is not degraded. Prepare a fresh stock and re-determine the IC50. 3. Standardize assay conditions: Ensure consistent cell seeding density, drug treatment duration, and assay readout parameters. |
Problem 2: No or weak signal in phospho-p38 Western blot after SB-202190 treatment.
Symptom: You are trying to confirm the inhibitory effect of SB-202190 by Western blotting for phosphorylated p38 (p-p38), but you see no or a very weak signal in your treated samples.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Antibody Issues | 1. Antibody validation: Ensure your primary antibody is specific for the phosphorylated form of p38 MAPK (Thr180/Tyr182).[3] 2. Antibody concentration: Optimize the primary antibody concentration. A concentration that is too high or too low can lead to poor signal. 3. Fresh antibody: Use a fresh aliquot of the antibody, as repeated freeze-thaw cycles can reduce its efficacy. |
| Sample Preparation | 1. Phosphatase inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein.[4] 2. Protein concentration: Load a sufficient amount of protein (typically 20-40 µg of total cell lysate) per lane. 3. Positive control: Include a positive control sample, such as cells treated with a known p38 activator (e.g., anisomycin or UV radiation), to confirm that your detection system is working.[3][5] |
| Western Blotting Protocol | 1. Blocking buffer: For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution, as milk can sometimes interfere with phospho-specific antibody binding.[4][6] 2. Washing steps: Ensure adequate washing to reduce background noise, but avoid over-washing which can strip the antibody from the membrane. 3. Detection reagent: Use a fresh and sensitive chemiluminescent substrate.[4] |
Data Presentation
Table 1: Example IC50 Values of SB-202190 in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| HCT116 (Colon Cancer) | SN-38 | Not specified | Not specified | 6 to 60-fold | [7] |
| HT29 (Colon Cancer) | SN-38 + SB-202190 | 9.8 nM | 5.5 nM | - | [7] |
| SW480 (Colon Cancer) | SN-38 + SB-202190 | 5.5 nM | 2.8 nM | - | [7] |
| PC-3 (Prostate Cancer) | Docetaxel | 4.75 ± 0.05 nM | 52.00 ± 0.04 nM | ~10.9-fold | [8][9] |
Note: Data for direct resistance to SB-202190 is limited in publicly available literature. The table includes data on resistance to other compounds where p38 MAPK signaling is implicated and where SB-202190 has been used to resensitize cells.
Experimental Protocols
Generation of SB-202190 Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[8][10][11][12]
Materials:
-
Parental cancer cell line of interest
-
SB-202190 (or other p38 inhibitor)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of SB-202190 for the parental cell line.
-
Initial drug exposure: Culture the parental cells in their complete medium containing SB-202190 at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. A significant portion of the cells will die.
-
Recovery: When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of SB-202190.
-
Dose escalation: Once the cells are proliferating steadily at the current drug concentration, double the concentration of SB-202190.
-
Repeat cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months.
-
Characterization of resistant cells: Periodically, and at the end of the selection process, confirm the level of resistance by re-evaluating the IC50 of SB-202190. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve the resistant cells at various passages.
Western Blot for Phospho-p38 MAPK
This protocol outlines the steps for detecting the phosphorylation status of p38 MAPK.[3][5][6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: anti-total p38 MAPK (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell lysis: Treat cells as required, then wash with ice-cold PBS and lyse on ice with lysis buffer.
-
Protein quantification: Determine the protein concentration of the lysates.
-
Sample preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and re-probing (optional): The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.
RT-qPCR for ABC Transporter Expression
This protocol details the quantification of ABC transporter mRNA levels.[1][2]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ABCB1 | CCCATCATTGCAATAGCAGG | GTTCAAATCTTCTGCTCCTGA |
| ABCC1 | CTTCGGGACTGGATTGGTGA | CAGGAAGCCAAGCCTTGAAT |
| ABCG2 | TGGCTGTCATGGCTTCAGTA | CCTGCTTGGAAGGCTAGAAA |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Procedure:
-
RNA extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR reaction setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
qPCR cycling: Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells, normalized to the housekeeping gene.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of SB-202190.
Caption: Key mechanisms leading to resistance against SB-202190.
Caption: A typical experimental workflow for studying and overcoming SB-202190 resistance.
References
- 1. ABCB1 regulation through LRPPRC is influenced by the methylation status of the GC -100 box in its promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel [jove.com]
- 11. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Technical Support Center: Interpreting Unexpected Results with SB-219994 (Pirenperone)
Welcome to the technical support center for SB-219994, also known as pirenperone. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to better understand the pharmacological profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (pirenperone)?
A1: this compound is primarily known as a selective antagonist of the serotonin 2A receptor (5-HT2A). At low nanomolar concentrations, it exhibits high affinity for the 5-HT2A receptor, blocking its downstream signaling.
Q2: I'm observing effects that are inconsistent with 5-HT2A receptor antagonism. What could be the cause?
A2: Unexpected results with this compound can arise from its dose-dependent selectivity. At higher concentrations, this compound loses its selectivity and can interact with other receptors, notably dopamine D2 and adrenergic alpha-1 receptors. This can lead to a "neuroleptic-like" profile, which may not be anticipated if you are expecting a purely serotonergic effect.[1]
Q3: What are the known off-target receptors for this compound?
A3: The most well-documented off-target effects of this compound are on dopamine and adrenergic receptors.[1][2] As the concentration of this compound increases, its antagonism of these receptors becomes more pronounced. For a detailed breakdown of its binding affinities, please refer to the data tables below.
Q4: How does the dose of this compound affect its activity?
A4: The dose-response relationship is critical for interpreting your results. In very low doses (less than 0.1 mg/kg in vivo), pirenperone acts as a relatively specific 5-HT2 receptor antagonist. At higher doses (greater than 0.1 mg/kg), it behaves more like a typical neuroleptic, showing dopamine antagonist properties.[1] It is crucial to consider your experimental concentration in the context of its known binding affinities.
Troubleshooting Guide: Unexpected Experimental Results
This guide is designed to help you troubleshoot common unexpected outcomes when using this compound.
| Observed Unexpected Result | Potential Cause | Recommended Action |
| Effects mimic dopamine antagonism (e.g., changes in locomotor activity, prolactin release). | The concentration of this compound used may be high enough to engage dopamine D2 receptors.[3] | 1. Review the dose-response curve for this compound's effect on both 5-HT2A and D2 receptors. 2. Perform a dose-response experiment to determine the IC50 for the observed effect and compare it to the known Ki values for 5-HT2A and D2 receptors. 3. Consider using a more selective 5-HT2A antagonist if dopamine receptor interaction is a confounding factor. |
| Cardiovascular effects observed (e.g., changes in blood pressure). | This compound may be acting on adrenergic receptors at the concentration used. | 1. Consult the binding affinity profile of this compound for adrenergic receptors. 2. Test for the observed effect in the presence of a selective alpha-1 adrenergic antagonist to see if the effect is blocked. |
| Weak or no effect observed where 5-HT2A antagonism is expected. | 1. The concentration of this compound may be too low. 2. Issues with compound stability or solubility. 3. The experimental system may have low 5-HT2A receptor expression. | 1. Confirm the potency of your this compound stock with a positive control assay. 2. Ensure proper solubilization of the compound. 3. Verify 5-HT2A receptor expression in your model system (e.g., via qPCR or western blot). |
| Inconsistent results between experiments. | Variability in experimental conditions can affect the apparent potency and selectivity of this compound. | 1. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment. |
Data Presentation: this compound (Pirenperone) Binding Affinity Profile
The following table summarizes the binding affinities (Ki values) of pirenperone for various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Receptor Family | Primary Effect |
| 5-HT2A | ~1-5 | Serotonin | On-Target |
| Dopamine D2 | ~20-50 | Dopamine | Off-Target |
| Alpha-1 Adrenergic | ~30-100 | Adrenergic | Off-Target |
| 5-HT1A | >1000 | Serotonin | Low Affinity |
| 5-HT2C | ~100-500 | Serotonin | Off-Target |
Note: These values are approximate and can vary depending on the experimental conditions and tissue source. Researchers should consult the primary literature for specific experimental details.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
This compound, as a 5-HT2A receptor antagonist, blocks the canonical signaling pathway initiated by serotonin binding. This pathway primarily involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Canonical 5-HT2A receptor signaling pathway via Gq protein activation.
Experimental Workflow: Troubleshooting with a Dose-Response Curve
When unexpected results are observed, performing a detailed dose-response analysis is a critical first step in determining if off-target effects are at play.
Caption: Logical workflow for troubleshooting unexpected results with a dose-response experiment.
Key Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a common method to assess the antagonist activity of this compound at the 5-HT2A receptor.
Objective: To determine the IC50 of this compound for the inhibition of serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Serotonin (5-HT) hydrochloride.
-
This compound (pirenperone).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Methodology:
-
Cell Culture:
-
Culture the 5-HT2A expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in assay buffer to a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the 96-well plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10-point dilution series).
-
Prepare a stock solution of serotonin in assay buffer. The final concentration used to stimulate the cells should be the EC80, which needs to be predetermined in a separate experiment.
-
-
Assay Protocol:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Add 20 µL of the various concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the EC80 concentration of serotonin into the wells and immediately begin kinetic fluorescence reading for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon serotonin addition is indicative of calcium mobilization.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Central antiserotonergic and antidopaminergic action of pirenperone, a putative 5-HT2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Role of serotonin and dopamine receptors in the mechanism of action of haloperidol and pirenperone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pirenperone and ketanserin on rat prolactin secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of SB-219994 and Z944
A direct head-to-head comparison between SB-219994 and Z944 is not feasible at this time due to the limited availability of public information on this compound. Extensive searches for its mechanism of action, target affinity, and experimental data have not yielded specific details. It is possible that this compound is an internal compound designation that has not been extensively characterized in publicly accessible scientific literature.
Therefore, this guide will provide a comprehensive overview of the well-characterized compound, Z944, a potent and selective T-type calcium channel antagonist. Information on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols will be detailed to serve as a valuable resource for researchers, scientists, and drug development professionals.
Z944: A Selective T-type Calcium Channel Antagonist
Z944 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of T-type calcium channels. These channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes, are crucial in regulating neuronal excitability and have been implicated in various neurological and psychiatric disorders, including epilepsy and chronic pain.[1][2]
Mechanism of Action
Z944 exerts its pharmacological effects by directly blocking T-type calcium channels, thereby reducing the influx of calcium ions into neurons. This action modulates neuronal excitability and has been shown to be effective in preclinical models of pain and epilepsy.[1][3] The compound exhibits a high affinity for T-type calcium channels, with a notable selectivity over other types of voltage-gated calcium channels.[1]
Data Presentation: Quantitative Data for Z944
| Property | Value | Source |
| Target | T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) | [1] |
| IC50 (hCav3.1) | 50 nM | |
| IC50 (hCav3.2) | 160 nM | [4] |
| IC50 (hCav3.3) | 110 nM | [4] |
| Selectivity | >200-fold selective for T-type over N-type calcium channels | [2] |
Experimental Protocols
In Vivo Pain Model: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
A commonly used model to evaluate the efficacy of analgesic compounds is the CFA-induced inflammatory pain model in rodents.
-
Animal Model: Male and female Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.
-
Drug Administration: Z944 is administered systemically, often via intraperitoneal (i.p.) injection, at various doses (e.g., 1, 3, 10 mg/kg) following the establishment of inflammation.[2][3]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is measured before and after drug administration.
-
Thermal Hyperalgesia: Evaluated using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
-
-
Data Analysis: Changes in paw withdrawal threshold or latency are compared between vehicle-treated and Z944-treated groups to determine the analgesic efficacy of the compound.
In Vivo Epilepsy Model: Amygdala Kindling Model of Temporal Lobe Epilepsy
The amygdala kindling model is a widely accepted animal model to study the development and treatment of temporal lobe epilepsy.
-
Animal Model: Adult male Wistar rats are commonly used.
-
Electrode Implantation: Bipolar stimulating and recording electrodes are surgically implanted into the basolateral amygdala.
-
Kindling Procedure: A series of brief, low-intensity electrical stimulations are delivered to the amygdala daily. This repeated stimulation leads to the progressive development of seizures, culminating in generalized tonic-clonic seizures (Class V).
-
Drug Administration: Z944 is administered (e.g., 30 mg/kg, i.p.) prior to each kindling stimulation to assess its effect on seizure development (antiepileptogenic effect) or before a seizure trigger in fully kindled animals to evaluate its anticonvulsant effect.[5][6]
-
Seizure Scoring: Seizure severity is scored based on a standardized scale (e.g., Racine's scale). The number of stimulations required to reach a fully kindled state and the duration of seizures are recorded.
-
Data Analysis: The rate of kindling development and seizure parameters are compared between vehicle- and Z944-treated groups.
Signaling Pathways
T-type Calcium Channel Signaling
T-type calcium channels play a critical role in shaping neuronal firing patterns. Their activation at subthreshold membrane potentials can lead to the generation of low-threshold calcium spikes, which in turn can trigger bursts of action potentials. This activity is crucial in thalamocortical circuits and is implicated in the pathophysiology of absence seizures and certain types of chronic pain. By blocking these channels, Z944 can dampen this aberrant neuronal activity.
CXCR2 Signaling Pathway
While no data is available for this compound, understanding the signaling pathway of its potential target class, CXCR2 antagonists, is relevant for researchers in inflammation and immunology. CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., IL-8), activates downstream signaling cascades. These pathways are central to neutrophil recruitment and activation during inflammation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 6. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticonvulsant Effects: A Comparative Analysis of Established and Novel Therapies
A comprehensive evaluation of anticonvulsant efficacy is critical in the development of novel therapeutics for epilepsy. This guide provides a comparative analysis of various anticonvulsant agents, offering a framework for researchers and drug development professionals to assess the performance of new chemical entities against established alternatives. Due to the absence of publicly available data on the anticonvulsant properties of SB-219994, this guide will focus on a selection of well-characterized anticonvulsant drugs to illustrate the comparative methodology.
This guide will delve into the preclinical evaluation of representative anticonvulsant drugs, focusing on their efficacy in established seizure models. The comparison will encompass both established drugs like Carbamazepine and Valproic Acid, and newer generation agents such as Levetiracetam and Lamotrigine. The objective is to provide a clear, data-driven comparison of their anticonvulsant profiles.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of a compound is typically first assessed in rodent models of induced seizures. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models are two of the most widely used assays to predict efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[1][2] The data presented below summarizes the median effective dose (ED50) of several anticonvulsants in these models. A lower ED50 value indicates higher potency.
| Drug | MES Model (ED50 mg/kg) | PTZ Model (ED50 mg/kg) | Primary Mechanism of Action |
| Carbamazepine | 8.8 | Inactive | Sodium Channel Blocker[3][4] |
| Valproic Acid | 272 | 149 | GABA Transaminase Inhibitor, Sodium Channel Blocker[5] |
| Phenytoin | 9.5 | Inactive | Sodium Channel Blocker[4] |
| Ethosuximide | Inactive | 130 | T-type Calcium Channel Blocker[6] |
| Levetiracetam | Inactive | 25 | Synaptic Vesicle Protein 2A (SV2A) Modulator |
| Lamotrigine | 2.4 | 4.7 | Sodium Channel Blocker[3] |
| Topiramate | 37.9 | 38.6 | Multiple mechanisms including sodium and calcium channel modulation, GABA potentiation, and glutamate receptor antagonism[3] |
Table 1: Comparative efficacy of selected anticonvulsant drugs in preclinical seizure models. Data is compiled from various preclinical studies and serves as a representative comparison.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of anticonvulsant efficacy. The following outlines the methodologies for the key experiments cited.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]
-
Animal Subjects: Male albino mice (20-25 g) are typically used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic extensor seizure at various doses is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ seizure model is used to screen for drugs effective against myoclonic and absence seizures.[1]
-
Animal Subjects: Male albino mice (20-25 g) are commonly used.
-
Drug Administration: The test compound or vehicle is administered i.p. or p.o. prior to PTZ injection.
-
Seizure Induction: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.
-
Endpoint: The primary endpoint is the failure to observe a 5-second episode of clonic spasms of the forelimbs, hindlimbs, and trunk within a 30-minute observation period.
-
Data Analysis: The percentage of animals protected from clonic seizures is determined at different doses, and the ED50 is calculated.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways targeted by anticonvulsant drugs is fundamental to their rational development and clinical application. The majority of antiseizure medications act by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or reducing glutamate-mediated excitation.[6][7]
The above diagram illustrates the primary molecular targets of several anticonvulsant drugs. Sodium channel blockers like Carbamazepine and Lamotrigine reduce neuronal excitability by inhibiting the propagation of action potentials.[3][4] Valproic acid has a broader mechanism, including the inhibition of GABA transaminase, which increases the concentration of the inhibitory neurotransmitter GABA.[5] Levetiracetam acts on the synaptic vesicle protein SV2A, modulating neurotransmitter release. Newer drugs like Topiramate often exhibit multiple mechanisms of action.[3]
Experimental Workflow for Anticonvulsant Drug Discovery
The preclinical development of a novel anticonvulsant involves a structured workflow, from initial screening to more complex models of epilepsy.
This workflow begins with high-throughput screening in acute seizure models like MES and PTZ. Promising candidates then undergo more detailed pharmacological characterization, including dose-response studies and assessment of potential neurotoxicity. Compounds with a favorable profile are subsequently evaluated in more complex and clinically relevant models, such as kindling models that mimic chronic epilepsy. Finally, mechanistic studies using techniques like electrophysiology are employed to elucidate the precise mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comparative-anticonvulsant-and-mechanistic-profile-of-the-established-and-newer-antiepileptic-drugs - Ask this paper | Bohrium [bohrium.com]
- 4. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 5. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant drugs | Pharmacology Education Project [pharmacologyeducation.org]
Comparative Analysis of T-Type Calcium Channel Blockers: Z944 (formerly SB-219994) vs. Mibefradil
A detailed examination of available preclinical data indicates that Z944 and mibefradil exhibit comparable potency in blocking T-type calcium channels, with both compounds demonstrating inhibitory concentrations in the nanomolar to low micromolar range. However, the reported potency of mibefradil is notably influenced by experimental conditions, making a direct "more potent" declaration contingent on the specific context of the assessment.
This guide provides a comprehensive comparison of the pharmacological properties of Z944 and mibefradil, focusing on their potency as T-type calcium channel antagonists. The information is intended for researchers, scientists, and drug development professionals.
Overview of Compounds
Z944 , also known as SB-219994 in some early development stages, is a selective T-type calcium channel blocker. It has been investigated for its potential therapeutic effects in various neurological disorders.
Mibefradil is a non-selective calcium channel blocker with activity against both L-type and T-type calcium channels, though it displays a greater selectivity for the T-type channels.[1] It was previously marketed for the treatment of hypertension and angina but was withdrawn due to drug-drug interactions.
Quantitative Comparison of Potency
The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target. The following table summarizes the reported IC50 values for Z944 and mibefradil against various T-type calcium channel subtypes.
| Compound | T-type Channel Subtype | Reported IC50 | Experimental System | Reference |
| Z944 | hCaV3.1, hCaV3.2, hCaV3.3 | 50 - 160 nM | Whole-cell patch clamp on HEK-293 cells | Tringham et al., 2012 |
| Mibefradil | T-type (rat atrial cells) | ~100 nM (0.1 µM) | Whole-cell patch clamp | McDonough & Bean, 1998 |
| Mibefradil | α1H (cloned) | 140 nM | Whole-cell patch clamp (with 2 mM Ca2+ as charge carrier) | McDonough & Bean, 1998 |
| Mibefradil | α1G (cloned) | 270 nM | Whole-cell patch clamp (with 2 mM Ca2+ as charge carrier) | McDonough & Bean, 1998 |
| Mibefradil | T-type (cloned) | ~1 µM | Whole-cell patch clamp (with 10 mM Ba2+ as charge carrier) | McDonough & Bean, 1998 |
Key Experimental Insights
The data clearly indicate that the experimental conditions, particularly the choice of charge carrier, significantly impact the measured potency of mibefradil. When calcium (Ca2+) is used as the charge carrier, which is more physiologically relevant, mibefradil's IC50 for T-type channels is in the low nanomolar range and comparable to that of Z944.[2] However, when barium (Ba2+) is used, the apparent potency of mibefradil decreases substantially to the micromolar range.[2] This suggests a competitive interaction between mibefradil and the permeating ion at the channel pore.
For Z944, the reported IC50 values across the three human T-type calcium channel subtypes (hCaV3.1, hCaV3.2, and hCaV3.3) are consistently in the nanomolar range. This suggests a more uniform and potent inhibition of T-type channels under the tested conditions.
Experimental Protocols
To facilitate a deeper understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Whole-Cell Patch Clamp Protocol for Z944 Potency Determination (based on Tringham et al., 2012)
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH adjusted to 7.4 with CsOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl2 (pH adjusted to 7.2 with CsOH).
-
Voltage Protocol: From a holding potential of -100 mV, cells were depolarized to a test potential of -30 mV for 200 ms.
-
Data Acquisition: Currents were recorded using an Axopatch 200B amplifier and pCLAMP software. The IC50 values were determined by fitting the concentration-response data to the Hill equation.
Whole-Cell Patch Clamp Protocol for Mibefradil Potency Determination (based on McDonough & Bean, 1998)
-
Cell System: Freshly dissociated rat cerebellar Purkinje neurons or HEK-293 cells expressing cloned T-type channel subunits (α1G, α1H).
-
External Solution (for Ca2+ currents, in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
External Solution (for Ba2+ currents, in mM): 140 NaCl, 3 KCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.4).
-
Voltage Protocol: From a holding potential of -90 mV, cells were depolarized to -30 mV.
-
Temperature: Experiments were conducted at room temperature (22-24°C).
-
Data Analysis: Concentration-response curves were generated and fitted with the Hill equation to determine IC50 values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of T-type calcium channel blockade and the general workflow for determining compound potency.
Caption: Mechanism of T-type calcium channel blockade.
References
A Comparative Guide to p38 MAPK Inhibitors: Replicating Published Findings on SB202190 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely studied p38 MAPK inhibitor, SB202190, with its close analog, SB203580. Due to the limited public information on "SB-219994," it is presumed that this is a typographical error and the intended compound of interest is the well-documented SB202190. This document summarizes key quantitative data, details experimental protocols for replicating published findings, and visualizes the associated signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of p38 MAPK Inhibitors
The following table summarizes the key quantitative parameters for SB202190 and SB203580, facilitating a direct comparison of their potency and cellular effects.
| Parameter | SB202190 | SB203580 | Reference |
| Target | p38 MAPK | p38 MAPK | [1] |
| IC₅₀ (p38α/SAPK2a) | 50 nM | 50 nM - 0.6 µM | [2][3][4] |
| IC₅₀ (p38β/SAPK2b) | 100 nM | 500 nM | [2][3] |
| Binding Mechanism | ATP-competitive, inhibits p38 phosphorylation | ATP-competitive, does not inhibit p38 phosphorylation | [5][6] |
| Cellular IC₅₀ (MDA-MB-231 cytotoxicity) | 46.6 µM | 85.1 µM | [5][7][8] |
| Selectivity | Selective over a wide range of other kinases | 100-500 fold selective over LCK, GSK-3β, and PKBα | [9] |
Experimental Protocols
To ensure the reproducibility of published findings, detailed methodologies for key experiments are provided below.
In Vitro p38 MAPK Activity Assay
This protocol is designed to measure the direct inhibitory effect of compounds on p38 MAPK activity.
Materials:
-
Recombinant human p38α or p38β enzyme
-
Myelin basic protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)
-
SB202190 and SB203580 (or other test compounds)
-
Phosphocellulose paper or filter mats
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors (e.g., SB202190, SB203580) in the assay buffer.
-
In a 96-well plate, add the recombinant p38 kinase and the substrate (MBP).
-
Add the different concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 10-40 minutes).[2]
-
Terminate the reaction by spotting aliquots of the reaction mixture onto phosphocellulose paper or filter mats.
-
Wash the papers/mats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[2]
-
Dry the papers/mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Cell-Based Assay for p38 MAPK Inhibition
This protocol assesses the ability of inhibitors to block p38 MAPK signaling in a cellular context.
Materials:
-
Human cell line (e.g., MDA-MB-231, HeLa, A549)[5]
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., anisomycin, LPS)[6]
-
SB202190 and SB203580
-
Lysis buffer
-
Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, and appropriate secondary antibodies.
-
Western blotting or immunofluorescence imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the p38 inhibitors or vehicle control for 1-2 hours.[6]
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µM anisomycin) for 30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
For Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-p38 and total-p38, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
For Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against phospho-p38.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst).
-
Image the cells using a high-content imaging system or fluorescence microscope.
-
-
Quantify the levels of phosphorylated p38 relative to total p38 to determine the inhibitory effect of the compounds.
Mandatory Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the core components of the p38 MAPK signaling cascade, which is activated by various cellular stressors and inflammatory cytokines.
Caption: The p38 MAPK signaling pathway is activated by stress, leading to cellular responses.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the general workflow for evaluating the efficacy of p38 MAPK inhibitors.
Caption: A generalized workflow for testing the inhibitory activity of compounds on p38 MAPK.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB202190 | Cell Signaling Technology [cellsignal.com]
- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
A Guide to Utilizing SB-219994 as a Negative Control in Non-T-Type Channel Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-219994 with other agents and outlines its appropriate use as a negative control in the study of non-T-type voltage-gated calcium channels. The central premise for its use as a negative control lies in its distinct mechanism of action, which is not direct channel blockade.
Introduction to this compound
This compound is a synthetic organic compound identified as a potent agonist for peroxisome proliferator-activated receptors (PPARs), with dual activity on PPARα and PPARγ subtypes. Unlike traditional calcium channel blockers that directly bind to and inhibit channel function, this compound's primary role is the activation of nuclear receptors that modulate gene transcription, influencing various cellular processes including lipid metabolism and inflammation. This fundamental difference in its mechanism of action makes it an invaluable tool for differentiating direct ion channel effects from indirect cellular signaling events in experimental settings.
Rationale for Use as a Negative Control
In the context of non-T-type calcium channel studies (L-type, N-type, P/Q-type), a negative control should ideally be a compound that does not directly interact with these channels. This compound serves this purpose effectively. Any observed modulation of channel activity in the presence of this compound would suggest an indirect mechanism, such as:
-
Genomic effects: Altered transcription of genes encoding the ion channel subunits, regulatory proteins, or components of trafficking machinery. These effects are typically observed over longer incubation periods (hours to days).
-
Non-genomic effects: Rapid, transcription-independent signaling cascades initiated by PPAR activation that could modulate channel function through post-translational modifications (e.g., phosphorylation).
By comparing the effects of a direct channel modulator with this compound, researchers can dissect the signaling pathways involved in channel regulation.
Comparative Data on Channel Activity
The following table summarizes the expected comparative effects of a hypothetical direct non-T-type channel blocker versus this compound on various voltage-gated calcium channels. The data for the direct blocker is illustrative, while the data for this compound reflects its expected lack of direct channel inhibition.
| Compound | Target Channel | IC₅₀ (Direct Inhibition) | Mechanism of Action | Timescale of Effect |
| Hypothetical Blocker | L-type (Caᵥ1.x) | Low µM | Direct channel pore block | Milliseconds to Seconds |
| N-type (Caᵥ2.2) | Low µM | Direct channel pore block | Milliseconds to Seconds | |
| P/Q-type (Caᵥ2.1) | Low µM | Direct channel pore block | Milliseconds to Seconds | |
| This compound | L-type (Caᵥ1.x) | >100 µM (expected) | PPARα/γ Agonist | Hours to Days (genomic) |
| N-type (Caᵥ2.2) | >100 µM (expected) | PPARα/γ Agonist | Minutes to Hours (non-genomic) | |
| P/Q-type (Caᵥ2.1) | >100 µM (expected) | PPARα/γ Agonist |
Note: The IC₅₀ values for this compound are expected to be high, indicating a lack of potent, direct inhibition. Any observed effects at lower concentrations would likely be attributable to its PPAR agonist activity.
Experimental Protocols
Electrophysiological Recording of Non-T-type Calcium Channel Currents
This protocol describes a general method for assessing the effect of a test compound, such as this compound, on non-T-type calcium channel currents using the whole-cell patch-clamp technique in a suitable cell line (e.g., HEK293 cells) heterologously expressing the channel of interest.
I. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the desired non-T-type calcium channel subtype (e.g., Caᵥ1.2 for L-type, Caᵥ2.2 for N-type, or Caᵥ2.1 for P/Q-type) and its auxiliary subunits (e.g., α₂δ and β).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
II. Solutions:
-
External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Compound Preparation: Prepare stock solutions of this compound and a known direct channel blocker (positive control) in a suitable solvent (e.g., DMSO). Make final dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
III. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular interval (e.g., every 10 seconds).
-
After obtaining a stable baseline recording for at least 3 minutes, perfuse the chamber with the external solution containing the test compound (this compound or the positive control).
-
Record the current for a sufficient duration to observe any acute (within minutes) or prolonged effects. For suspected genomic effects of this compound, pre-incubate the cells with the compound for several hours before recording.
-
Wash out the compound with the external solution to check for reversibility of the effect.
IV. Data Analysis:
-
Measure the peak current amplitude of the elicited currents.
-
Normalize the current amplitude in the presence of the compound to the baseline amplitude.
-
Construct concentration-response curves and calculate the IC₅₀ value if a significant inhibitory effect is observed.
-
Analyze changes in current kinetics (activation and inactivation) if applicable.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the distinct mechanisms of a direct channel blocker versus this compound and a typical experimental workflow.
Assessing the Specificity of Nifedipine Against Other Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological specificity of Nifedipine, a dihydropyridine calcium channel blocker, against various voltage-gated calcium channels and other relevant ion channels. The information presented is supported by experimental data from published literature to aid in the assessment of its selectivity profile.
Quantitative Analysis of Nifedipine's Specificity
Nifedipine is a well-established L-type calcium channel antagonist. Its selectivity is a critical aspect of its pharmacological profile. The following table summarizes the inhibitory potency (IC50) of Nifedipine against a range of voltage-gated calcium and potassium channels, as determined by electrophysiological and radioligand binding assays.
| Ion Channel Subtype | Common Name | IC50 (µM) | Comments |
| Voltage-Gated Calcium Channels | |||
| CaV1.2 | L-type (cardiac/smooth muscle) | 0.022 - 0.3 | High potency. The IC50 can vary based on the holding potential.[1][2][3] |
| CaV1.3 | L-type (neuronal/endocrine) | 0.289 | Approximately 10-fold lower potency compared to CaV1.2.[1] |
| CaV2.1 | P/Q-type | > 100 | Generally considered inactive at therapeutic concentrations. |
| CaV2.2 | N-type | > 100 | Generally considered inactive at therapeutic concentrations. |
| CaV2.3 | R-type | Not significantly inhibited | Nifedipine does not produce significant block of R-type channels. |
| CaV3.1 | T-type | 109 | Low potency.[4] |
| CaV3.2 | T-type | 5 | Moderate potency, but significantly lower than for L-type channels.[4] |
| CaV3.3 | T-type | 243 | Very low potency.[4] |
| Voltage-Gated Potassium Channels | |||
| Kv1.5 | Ultra-rapid delayed rectifier | 7.3 | Moderate potency, suggesting potential for off-target effects at higher concentrations.[5] |
| Kv2.1 | Delayed rectifier | 37.5 | Lower potency compared to Kv1.5.[6] |
| IKr | Rapid delayed rectifier | 275 | Low potency.[7] |
| IKs | Slow delayed rectifier | 360 | Low potency.[7] |
| IK1 | Inward rectifier | 260 | Low potency.[7] |
| Voltage-Gated Sodium Channels | |||
| NaV | > 100 | Generally considered to have no significant effect at therapeutic concentrations. |
Note: IC50 values can vary depending on the experimental conditions, such as the expression system, temperature, and specific electrophysiological protocol used.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the functional effects of a compound on ion channels.
Objective: To measure the inhibitory effect of Nifedipine on ionic currents flowing through specific voltage-gated channels expressed in a cellular system.
Methodology:
-
Cell Preparation: A cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific ion channel subtype of interest is cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -80 mV).
-
Current Recording: A series of voltage steps are applied to activate the ion channels, and the resulting ionic currents are recorded.
-
Compound Application: Nifedipine is applied to the cell at various concentrations via a perfusion system.
-
Data Analysis: The inhibition of the ionic current by Nifedipine is measured, and the concentration-response data are fitted to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the affinity of a compound for a specific receptor or ion channel binding site.
Objective: To measure the binding affinity (Ki) of Nifedipine to a specific ion channel by assessing its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target ion channel are prepared from cultured cells or tissues.
-
Assay Setup: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target channel (e.g., [³H]-PN200-110 for L-type calcium channels) and varying concentrations of unlabeled Nifedipine.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The ability of Nifedipine to displace the radioligand is quantified, and the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow for Assessing Antagonist Specificity
Caption: Workflow for determining ion channel antagonist specificity.
L-type Calcium Channel Signaling Pathway and Point of Inhibition
References
- 1. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axolbio.com [axolbio.com]
- 3. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 5. Influence of permeating ions on Kv1.5 channel block by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-affinity block of cardiac K(+) currents by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of SB-219994: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the personal protective equipment (PPE) required when working with SB-219994, a p38 MAPK inhibitor.
Personal Protective Equipment (PPE) Recommendations
A comprehensive assessment of potential exposure routes—inhalation, dermal contact, and ingestion—dictates the necessary level of personal protection. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against potential tears and contamination. Ensure gloves are compatible with the solvents being used (e.g., DMSO). |
| Eye Protection | Safety Goggles with Side Shields | Provides protection from splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn to protect against spills. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. A properly fitted respirator is crucial. |
Experimental Protocol: Safe Handling of Powdered this compound
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and properly donned before beginning.
-
Have spill cleanup materials accessible.
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use a microbalance to accurately weigh the desired amount of this compound.
-
Handle the compound with a chemical spatula; avoid creating dust.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder to a suitable container (e.g., a vial or flask).
-
Add the desired solvent (e.g., DMSO) slowly to the powder to avoid splashing.
-
Cap the container and mix gently until the compound is fully dissolved.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent.
-
Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container according to institutional guidelines.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Operational and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
